Entrectinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H34F2N6O2 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
InChI Key |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Entrectinib-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of entrectinib-d4 as an internal standard in the bioanalytical quantification of the potent tyrosine kinase inhibitor, entrectinib. Accurate and precise measurement of drug concentrations in biological matrices is paramount in drug development, and the use of stable isotope-labeled internal standards, such as this compound, represents the gold standard for mass spectrometry-based bioanalysis.
The Therapeutic Mechanism of Action of Entrectinib
Entrectinib is a powerful, orally bioavailable inhibitor that targets several tyrosine kinases crucial to cancer cell growth and proliferation. Its primary targets are Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] In many cancers, genetic rearrangements can lead to the creation of fusion proteins involving these kinases, resulting in their continuous activation and uncontrolled downstream signaling that promotes tumor growth.[2][3]
Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases to block their activity. This inhibition disrupts key signaling pathways responsible for cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. By suppressing these pathways, entrectinib can induce apoptosis (programmed cell death) in cancer cells that harbor these specific genetic fusions. A significant advantage of entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.
The Principle of Isotope Dilution Mass Spectrometry and the Role of this compound
The core of using this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS) . This technique is a method of internal standardization that offers high precision and accuracy by correcting for variations during sample preparation and analysis.
An internal standard is a compound that is chemically and physically similar to the analyte (in this case, entrectinib) but can be distinguished by a mass spectrometer. This compound is an isotopically labeled version of entrectinib where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to entrectinib but has a higher molecular weight.
The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Similar Physicochemical Properties: this compound behaves almost identically to entrectinib during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Biological samples can contain substances that either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since this compound co-elutes with entrectinib and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results.
The quantification is based on the ratio of the peak area of the analyte (entrectinib) to the peak area of the internal standard (this compound). A known amount of the internal standard is added to all samples, calibrators, and quality control samples. By measuring this ratio, the concentration of the analyte in the unknown sample can be accurately determined from a calibration curve.
Experimental Protocol: Quantification of Entrectinib in Human Plasma using this compound
The following is a representative experimental protocol for the quantification of entrectinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is based on established bioanalytical methods.
Materials and Reagents
-
Entrectinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of entrectinib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the entrectinib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike drug-free human plasma with the entrectinib working solutions to prepare a calibration curve ranging from, for example, 1 to 20 ng/mL.
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a specified volume of the this compound internal standard working solution.
-
Add an organic solvent, such as acetonitrile (typically 3-4 volumes), to precipitate the plasma proteins.
-
Vortex the samples vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Luna, 250x4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A common ratio is 70:30 v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for entrectinib and this compound are monitored.
-
Data Presentation
The following tables summarize the key quantitative data for a typical bioanalytical method for entrectinib using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Entrectinib | 560.6 | 475.1 |
| This compound | 580.6 | 496.3 |
Data is illustrative and based on a published method.
Table 2: Chromatographic and Calibration Parameters
| Parameter | Value |
| Retention Time (Entrectinib) | 5.225 min |
| Linearity Range | 1 - 20 ng/mL |
| Regression Coefficient (r²) | > 0.999 |
Data is illustrative and based on a published method.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Entrectinib's mechanism of action, inhibiting key tyrosine kinases and their downstream signaling pathways.
Caption: A typical bioanalytical workflow for the quantification of entrectinib using this compound as an internal standard.
Caption: The logical relationship in the isotope dilution method for accurate quantification.
References
The Role of Entrectinib-d4 in In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Entrectinib-d4, a deuterated form of the potent tyrosine kinase inhibitor entrectinib, serves as a critical tool in the preclinical and clinical development of its non-deuterated counterpart. While not intended for direct therapeutic use, its application as an internal standard in mass spectrometry-based bioanalysis is indispensable for accurate pharmacokinetic and metabolic profiling of entrectinib in in vivo studies. This guide provides an in-depth overview of the principles behind its use, relevant experimental protocols, and the biochemical pathways central to entrectinib's mechanism of action.
Core Principles: The Utility of Deuterated Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for correcting analytical variability.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects, which compensates for variations in sample preparation, injection volume, and instrument response.[1][2] The key difference is their mass-to-charge ratio (m/z), allowing for their distinction from the non-deuterated analyte by the mass spectrometer.[1] This near-identical behavior is crucial for achieving the high levels of accuracy and precision required by regulatory agencies for the validation of bioanalytical methods.
Entrectinib: Mechanism of Action and Metabolism
Entrectinib is a potent and selective inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK). These kinases, when constitutively activated through genetic rearrangements, can drive the growth and proliferation of various solid tumors. Entrectinib functions as an ATP competitor, binding to the kinase domain of these receptors and inhibiting their autophosphorylation. This blockade disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.
The metabolism of entrectinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This process leads to the formation of a major active metabolite, M5, through N-demethylation. M5 exhibits similar pharmacological activity to entrectinib and circulates at approximately 40% of the steady-state concentration of the parent drug.
Figure 1: Entrectinib's mechanism of action, inhibiting TRK, ROS1, and ALK to block downstream pro-survival pathways.
Pharmacokinetics of Entrectinib
Understanding the pharmacokinetic profile of entrectinib is crucial for designing effective in vivo studies and interpreting the resulting data. The following tables summarize key pharmacokinetic parameters of entrectinib in humans.
Table 1: Human Pharmacokinetic Parameters of Entrectinib
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4-5 hours | |
| Elimination Half-Life (t½) | ~20 hours | |
| Apparent Volume of Distribution (Vd/F) | 551 L | |
| Plasma Protein Binding | >99% | |
| Primary Metabolizing Enzyme | CYP3A4 | |
| Major Active Metabolite | M5 (N-desmethyl entrectinib) | |
| M5-to-Entrectinib AUC Ratio at Steady State | ~0.5 |
Table 2: In Vivo Preclinical Efficacy of Entrectinib
| Tumor Model | Fusion | Dosing | Outcome | Reference |
| Acute Myeloid Leukemia (AML) Xenograft | ETV6-NTRK3 | 3, 10, or 30 mg/kg daily | 3 mg/kg significantly inhibited tumor growth; 10 and 30 mg/kg resulted in complete tumor regression. | |
| Neuroblastoma Xenograft | TrkB-expressing | Not specified | Significant tumor growth inhibition as a single agent. |
Experimental Protocols for In Vivo Studies Utilizing this compound
The following section outlines a generalized workflow for a typical preclinical in vivo pharmacokinetic study of entrectinib, highlighting the use of this compound as an internal standard.
Animal Model and Dosing
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) with surgically implanted cannulas for serial blood sampling. For efficacy studies, tumor-bearing xenograft models with known TRK, ROS1, or ALK fusions are often used.
-
Dosing: Entrectinib can be administered orally. Doses in preclinical models have ranged from 3 mg/kg to 60 mg/kg daily.
Sample Collection
-
Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a common protein precipitation method for extracting entrectinib from plasma samples.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add a small volume (e.g., 10 µL) of a known concentration of this compound in an organic solvent (e.g., methanol or acetonitrile).
-
Protein Precipitation: Add a larger volume (e.g., 200 µL) of cold acetonitrile containing the this compound internal standard to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains both entrectinib and this compound, to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
Figure 2: A typical experimental workflow for an in vivo pharmacokinetic study, highlighting the introduction of this compound.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 liquid chromatography column to separate entrectinib and this compound from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both entrectinib and this compound.
-
Quantification: The concentration of entrectinib in the original sample is determined by calculating the ratio of the peak area of entrectinib to the peak area of the known concentration of this compound.
The Rationale for Deuterated Internal Standards
The use of a deuterated internal standard like this compound is considered the "gold standard" because it most accurately mimics the behavior of the analyte (entrectinib) throughout the analytical process, thereby providing the most reliable correction for potential errors.
Figure 3: Logical relationship illustrating why deuterated internal standards are ideal for quantitative mass spectrometry.
References
Entrectinib-d4 for ADME (absorption, distribution, metabolism, and excretion) studies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Entrectinib is a potent, central nervous system (CNS)-active tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins in various cancers. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for optimizing its clinical use and informing further drug development. This technical guide provides a comprehensive overview of the ADME profile of entrectinib, with a special focus on the strategic role of its deuterated analog, Entrectinib-d4, in these critical studies. By leveraging the kinetic isotope effect, this compound serves as an invaluable tool for enhancing the precision of bioanalytical assays and for potential improvements in the drug's metabolic stability. This document details established experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to equip researchers with the necessary knowledge for advancing the study of this targeted therapy.
Introduction to Entrectinib and the Importance of ADME Studies
Entrectinib (Rozlytrek®) is an orally administered inhibitor of the tyrosine receptor kinases TRKA/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It has received approval for the treatment of patients with solid tumors harboring NTRK gene fusions and for those with ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] The clinical efficacy of a drug is intrinsically linked to its pharmacokinetic profile, which is governed by its ADME characteristics. These studies are crucial for determining appropriate dosing regimens, understanding potential drug-drug interactions, and identifying patient populations that may experience altered drug exposure.
The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. This property makes deuterated compounds like this compound not only excellent internal standards for quantitative bioanalysis but also potential therapeutic candidates with improved pharmacokinetic properties.
ADME Profile of Entrectinib
Clinical and preclinical studies have characterized the ADME profile of entrectinib, providing a solid foundation for its clinical application.
Absorption
Entrectinib is absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 4-5 hours. The absorption of entrectinib is not significantly affected by food. Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the impact of food and gastric pH on its absorption.
Distribution
Entrectinib exhibits a large apparent volume of distribution of 551 L, indicating extensive distribution into tissues. A key feature of entrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy against CNS metastases. It is highly bound to plasma proteins (over 99%). The active metabolite, M5, has an apparent volume of distribution of 81.1 L.
Metabolism
The primary route of elimination for entrectinib is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is N-demethylation, which produces the active metabolite M5. M5 shows similar pharmacological activity to the parent drug and circulates at approximately 40-50% of the steady-state concentration of entrectinib. In vitro studies with human liver microsomes and hepatocytes have confirmed the significant role of CYP3A4 in entrectinib's metabolism.
Excretion
Following a single radiolabeled dose of entrectinib, the majority of the radioactivity is recovered in the feces (83%), with only a small fraction (3%) found in the urine. This indicates that biliary excretion is the main route of elimination for entrectinib and its metabolites. Of the administered dose, 36% is excreted as unchanged entrectinib and 22% as the M5 metabolite in the feces.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of entrectinib and its active metabolite M5 in humans.
Table 1: Single-Dose Pharmacokinetic Parameters of Entrectinib in Healthy Volunteers (600 mg dose)
| Parameter | Value | Reference |
| Tmax (h) | ~4 | |
| Cmax (ng/mL) | Data not specified in the provided search results | |
| AUC (ng·h/mL) | Data not specified in the provided search results | |
| Elimination Half-life (h) | ~20 | |
| Apparent Volume of Distribution (L) | 551 | |
| Apparent Clearance (L/h) | 19.6 |
Table 2: Pharmacokinetic Parameters of the Active Metabolite M5
| Parameter | Value | Reference |
| Elimination Half-life (h) | 40 | |
| Apparent Volume of Distribution (L) | 81.1 | |
| Apparent Clearance (L/h) | 52.4 | |
| M5-to-Entrectinib AUC Ratio at Steady-State | 0.5 |
The Role of this compound in ADME Studies
While specific ADME studies on this compound are not publicly available, its application can be inferred from the established use of deuterated compounds in pharmaceutical research.
This compound as an Internal Standard
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte. This compound, with its identical chemical properties to entrectinib but a different mass, is an ideal internal standard. It co-elutes with entrectinib and experiences similar extraction recovery and ionization efficiency, thereby correcting for variability in sample processing and analysis.
Investigating Metabolic Pathways
Deuterium labeling can be used to trace the metabolic fate of a drug. By strategically placing deuterium atoms on metabolically labile sites of the entrectinib molecule, researchers can elucidate metabolic pathways and identify the specific sites of enzymatic attack.
Improving the Pharmacokinetic Profile (The "Deuterium Switch")
The kinetic isotope effect can be exploited to slow down the rate of metabolism at a specific position in the molecule. If the primary site of metabolism is a "soft spot" that leads to rapid clearance or the formation of undesirable metabolites, replacing hydrogen with deuterium at that site can lead to:
-
Increased half-life and exposure: Slower metabolism can increase the drug's residence time in the body.
-
Reduced metabolic variability: A more predictable metabolic profile across different individuals.
-
Altered metabolite profile: Potentially reducing the formation of toxic metabolites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of ADME studies.
Human ADME Study with [14C]Entrectinib
A human ADME study was conducted to determine the routes of elimination of entrectinib.
-
Study Design: An open-label, single-dose study in healthy adult volunteers.
-
Dosage: A single oral dose of 600 mg (~200 μCi) of [14C]entrectinib was administered after a 10-hour fast.
-
Sample Collection: Blood, plasma, urine, and fecal samples were collected for up to 312 hours post-dose.
-
Analysis:
-
Total radioactivity was measured in plasma, whole blood, urine, and feces.
-
Concentrations of entrectinib and M5 were determined in plasma and urine.
-
Metabolic profiles were evaluated in plasma, urine, and feces.
-
In Vitro Metabolism Studies
-
System: Pooled human liver microsomes and human hepatocytes.
-
Objective: To identify the enzymes responsible for entrectinib metabolism.
-
Methodology:
-
Incubate entrectinib with human liver microsomes in the presence of NADPH.
-
Incubate entrectinib with human hepatocytes.
-
Analyze the formation of metabolites, such as M5, over time using LC-MS/MS.
-
To identify the specific CYP enzymes involved, incubate entrectinib with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) or with cDNA-expressed human CYP enzymes.
-
UPLC-MS/MS Method for Entrectinib Quantification
A sensitive and validated UPLC-MS/MS method for the quantification of entrectinib in plasma has been developed.
-
Internal Standard: Quizartinib was used in the described method, though this compound would be the ideal choice.
-
Sample Preparation: Liquid-liquid extraction from plasma using tert-butyl methyl ether.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Mass Transitions:
-
Entrectinib: m/z 561.23 → 435.1
-
Quizartinib (IS): m/z 561.19 → 114.1
-
-
Validation: The method was validated according to FDA and ICH guidelines, demonstrating good linearity, accuracy, and precision.
Visualizations: Pathways and Workflows
Entrectinib Signaling Pathways
Entrectinib inhibits the TRK, ROS1, and ALK receptor tyrosine kinases, which, when constitutively activated by gene fusions, drive oncogenesis through several downstream signaling cascades.
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram illustrates a typical workflow for assessing the metabolic stability of a compound like entrectinib and its deuterated analog.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The ADME properties of entrectinib are well-characterized, demonstrating that it is an orally bioavailable drug with extensive tissue distribution, including the CNS, and is primarily cleared through CYP3A4-mediated metabolism. This compound, its deuterated analog, represents a critical tool for the continued investigation of entrectinib's pharmacokinetics. Its use as an internal standard ensures the reliability of bioanalytical data, and it holds the potential for the development of a next-generation therapeutic with an optimized metabolic profile. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working to further understand and enhance the clinical utility of entrectinib.
References
- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 4. fda.gov [fda.gov]
- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
An In-depth Technical Guide on the Role of Entrectinib-d4 in Preclinical Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical role of Entrectinib-d4 in the preclinical pharmacokinetic evaluation of entrectinib, a potent tyrosine kinase inhibitor. The use of deuterated analogs as internal standards in bioanalytical assays is a cornerstone of accurate drug quantification, and this document details the methodologies and rationale for the application of this compound.
Introduction to Entrectinib and the Role of Deuterated Analogs
Entrectinib is a targeted anticancer agent that inhibits TRK, ROS1, and ALK tyrosine kinases.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through preclinical pharmacokinetic (PK) studies is fundamental to its development. These studies rely on highly accurate and precise bioanalytical methods to quantify entrectinib concentrations in biological matrices.
Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, play a significant role in pharmaceutical research.[3][4][5] This isotopic substitution can intentionally alter a drug's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect—the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. However, a more common and critical application of deuterated compounds in preclinical development is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound serves this exact purpose in the preclinical evaluation of entrectinib.
The Primary Role of this compound: An Internal Standard
In preclinical PK studies, the accurate measurement of drug concentrations in biological fluids like plasma is paramount. This compound is employed as an internal standard (IS) in LC-MS/MS methods to ensure the precision and accuracy of the quantification of entrectinib.
The ideal internal standard should have physicochemical properties very similar to the analyte of interest. This compound is structurally identical to entrectinib, except for the presence of four deuterium atoms. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte (entrectinib) and the internal standard (this compound), while their shared chemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior compensate for variations in sample extraction, injection volume, and matrix effects, leading to more reliable and reproducible results.
Experimental Protocol: Bioanalytical Method for Entrectinib Quantification
A validated bioanalytical LC-MS/MS method is essential for the determination of entrectinib in plasma samples. The following protocol is based on established methodologies for the quantification of entrectinib using this compound as an internal standard.
3.1. Sample Preparation
-
Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of this compound internal standard solution of a known concentration.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. This step removes larger protein molecules that can interfere with the analysis.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains entrectinib and this compound, for LC-MS/MS analysis.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 analytical column is typically used to separate entrectinib and this compound from other endogenous components of the plasma. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is used to elute the compounds from the column.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which is highly selective and sensitive. Specific precursor-to-product ion transitions are monitored for both entrectinib and this compound.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of entrectinib using this compound as an internal standard.
| Parameter | Entrectinib | This compound (IS) | Reference |
| Precursor Ion (m/z) | 560.6 | 580.6 | |
| Product Ion (m/z) | 475.1 | 496.3 | |
| Linearity Range | 1–20 ng/ml | - | |
| Regression Coefficient (r²) | 0.999 | - |
Visualization of Key Processes
5.1. Bioanalytical Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing a deuterated internal standard.
Caption: Workflow of a preclinical pharmacokinetic study using this compound.
5.2. Entrectinib Metabolism
Understanding the metabolic fate of entrectinib is crucial for interpreting its pharmacokinetic data. The primary metabolic pathway involves cytochrome P450 3A4 (CYP3A4).
Caption: Major metabolic pathway of entrectinib.
Conclusion
This compound is an indispensable tool in the preclinical pharmacokinetic assessment of entrectinib. Its primary role as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data. This, in turn, allows for a thorough understanding of entrectinib's ADME properties, which is critical for its successful development as a therapeutic agent. The methodologies and principles outlined in this guide are fundamental to the robust evaluation of novel drug candidates.
References
- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Entrectinib-d4: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
Entrectinib-d4 is the deuterated form of Entrectinib, a potent and selective inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK. As a stable-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Entrectinib in biological matrices. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, including detailed experimental methodologies and relevant biological context.
Core Specifications and Analytical Data
A Certificate of Analysis for a high-purity reference standard like this compound provides a comprehensive summary of its identity, purity, and physicochemical properties. The following tables outline the expected quantitative data for a representative batch.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₃₁H₃₀D₄F₂N₆O₂ |
| Molecular Weight | 564.69 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Identity and Purity Specifications
| Test | Method | Specification |
| Identity | ¹H NMR, MS | Conforms to structure |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation |
| Residual Solvents | GC-HS | Meets USP <467> limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Inorganic Impurities | Residue on Ignition | ≤ 0.1% |
Experimental Protocols
Detailed and validated analytical methods are essential for ensuring the quality and reliability of a reference standard. Below are the methodologies for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Entrectinib and other organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile/Water) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The resulting mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical mass of this compound.
-
Isotopic purity is assessed by examining the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule is compared to the intensities of peaks from molecules with fewer deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and ensure the deuterium atoms are in the expected positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
A ¹H NMR spectrum is acquired.
-
The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Entrectinib molecule. The absence or significant reduction of signals at the deuterated positions confirms the location of the deuterium labels.
-
Visualizing Key Processes
To further aid in the understanding of Entrectinib's function and the analytical workflow for its deuterated standard, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Entrectinib is a kinase inhibitor that targets fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, as well as ROS1 and anaplastic lymphoma kinase (ALK). The signaling pathway below illustrates its mechanism of action.
Caption: Entrectinib's Inhibition of Key Oncogenic Pathways.
This technical guide serves as a comprehensive resource for understanding the quality attributes of this compound. The stringent specifications and detailed analytical methodologies ensure that this reference standard is of the highest quality, providing researchers with a reliable tool for their drug development and research needs.
Metabolic Fate of Entrectinib-d4 in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the metabolic fate of Entrectinib-d4 when incubated with human liver microsomes. Entrectinib, a potent inhibitor of tyrosine kinases, is primarily metabolized by cytochrome P450 3A4 (CYP3A4). This guide synthesizes available data on the metabolism of Entrectinib, providing a strong inferential basis for the metabolic profile of its deuterated analogue, this compound. While direct experimental data on this compound metabolism in liver microsomes is not extensively available in published literature, the location of the deuterium atoms on the oxane ring—distant from the primary site of metabolism—suggests a metabolic profile analogous to the parent compound. This document provides a detailed overview of the expected metabolic pathways, relevant enzymatic processes, and quantitative data derived from studies on Entrectinib. Furthermore, it outlines the experimental protocols for conducting in-vitro metabolism studies and presents signaling pathway diagrams to illustrate the metabolic processes.
Introduction
Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy and safety are influenced by its metabolic profile. The deuterated form, this compound, is utilized in pharmacokinetic studies to differentiate it from the non-deuterated drug.[3] Understanding its metabolic stability and pathways in the liver is crucial for drug development and for predicting potential drug-drug interactions.
Based on the IUPAC name, N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide, the deuterium atoms in this compound are located on the oxane ring.[3] The primary metabolic pathway for Entrectinib is the N-demethylation of the piperazine ring to form the active metabolite M5.[4] Since the deuteration is not at a site of metabolic cleavage, a significant kinetic isotope effect is not anticipated for the major metabolic pathway. Therefore, the metabolic fate of this compound is expected to closely mirror that of Entrectinib.
Primary Metabolic Pathway in Liver Microsomes
In human liver microsomes, Entrectinib undergoes oxidative metabolism primarily mediated by CYP3A4. The main biotransformation is N-demethylation at the piperazine moiety, resulting in the formation of its major active metabolite, M5.
dot
Caption: Primary metabolic pathway of this compound in human liver microsomes.
Quantitative Analysis of Entrectinib Metabolism
The following tables summarize quantitative data from in-vitro studies of Entrectinib metabolism in human liver microsomes and hepatocytes. This data provides an expected baseline for the metabolism of this compound.
Table 1: Metabolic Turnover of Entrectinib in Human Liver Preparations
| Biological System | Incubation Time (min) | Parent Compound Remaining (%) | Primary Metabolite (M5) Formed (% of total radioactivity) | Reference |
| Pooled Human Liver Microsomes | 60 | 47 | 28 | |
| Human Hepatocytes | 120 | 71 | 12 (of total drug-related material) |
Table 2: Contribution of CYP Enzymes to Entrectinib Metabolism
| CYP Enzyme | Contribution to M5 formation | Reference |
| CYP3A4 | Major contributor | |
| Other CYPs | Minor or no significant contribution |
Experimental Protocols
This section details a representative protocol for assessing the metabolic stability of a compound like this compound in human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for quenching the reaction and protein precipitation)
-
Internal standard (for analytical quantification)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Incubation Procedure
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Pre-incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the this compound solution in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
dot
Caption: Experimental workflow for a metabolic stability assay in liver microsomes.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the parent compound (this compound) and its expected primary metabolite (M5-d4). Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Conclusion
The metabolic fate of this compound in human liver microsomes is predicted to be dominated by CYP3A4-mediated N-demethylation to form the active metabolite M5, mirroring the metabolism of non-deuterated Entrectinib. The deuteration on the oxane ring is unlikely to alter this primary metabolic pathway. The provided experimental protocols and compiled quantitative data for Entrectinib serve as a robust framework for designing and interpreting future in-vitro metabolism studies of this compound. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile and for guiding its development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 3. S-EPMC8763936 - In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). - OmicsDI [omicsdi.org]
- 4. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Entrectinib-d4: Suppliers and Quality Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Entrectinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and understanding the requisite quality standards for its use in preclinical and clinical research.
Introduction to Entrectinib and its Deuterated Analog
Entrectinib is a powerful, orally bioavailable inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers in a variety of solid tumors. By targeting these specific kinases, Entrectinib effectively blocks downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of cancer cell growth and proliferation.[1]
This compound is a stable, isotopically labeled version of Entrectinib, where four hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmacokinetic (PK) and metabolism studies, often used as an internal standard in bioanalytical assays to ensure the accuracy and precision of quantitative measurements.
Sourcing this compound: A Landscape of Suppliers
A critical first step in any research involving a test compound is the procurement of high-purity material from a reputable supplier. Several chemical suppliers specialize in providing reference standards and research chemicals, including deuterated compounds like this compound. While a comprehensive list is beyond the scope of this guide, researchers are encouraged to evaluate potential suppliers based on the thoroughness of their quality documentation and their reputation within the scientific community.
Key Considerations for Supplier Selection:
-
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should provide quantitative data on purity, identity, and the presence of any impurities.
-
Purity Specification: Look for suppliers that guarantee a high purity, typically ≥98%, as determined by validated analytical methods.
-
Characterization Data: The supplier should provide access to the analytical data that supports the information on the CoA, such as HPLC chromatograms and NMR spectra.
-
Traceability: For certain applications, traceability to a primary reference standard (e.g., from a pharmacopeia) may be required.
Quality Standards and Specifications for this compound
Ensuring the quality of this compound is paramount for the integrity of research data. The following table summarizes the key quality attributes and typical specifications for a research-grade this compound.
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% Deuterium Incorporation | Mass Spectrometry |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Storage | -20°C, protected from light | - |
Experimental Protocols for Quality Control
Detailed and validated experimental protocols are essential for verifying the quality of this compound. Below are representative methodologies for the key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 246 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure for ¹H NMR: A small amount of the this compound sample is dissolved in DMSO-d₆. The ¹H NMR spectrum is acquired, and the chemical shifts, multiplicities, and integrations of the proton signals are compared to the expected values for the this compound structure.
-
Procedure for ¹³C NMR: A similar procedure is followed for ¹³C NMR, which provides information about the carbon skeleton of the molecule.
Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation
Objective: To confirm the molecular weight and assess the isotopic purity of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. The relative abundance of the deuterated and non-deuterated species is determined to calculate the isotopic purity.
Visualizing Key Concepts
To further aid in the understanding of Entrectinib's mechanism and the quality control process, the following diagrams are provided.
References
Methodological & Application
Application Note: Quantification of Entrectinib in Plasma using Entrectinib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Entrectinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Entrectinib-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing.[1] The described workflow is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Entrectinib.
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[2][3] It is utilized in the treatment of various solid tumors, particularly those with NTRK gene fusions.[4] Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[5] The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable bioanalytical methods, as it closely mimics the analyte's behavior during extraction and ionization.
Signaling Pathway of Entrectinib
Entrectinib functions by inhibiting key signaling pathways involved in cell proliferation and survival. By blocking the activity of TRK, ALK, and ROS1 kinases, it disrupts downstream signaling cascades, including the MAPK, PI3K, and JAK/STAT pathways. This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantification of Entrectinib in plasma.
Materials and Reagents
-
Entrectinib (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Human or Rat Plasma
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., API 4000 or equivalent)
-
Analytical Column (e.g., Luna, 250x4.6 mm, 5 µm or equivalent)
-
Microcentrifuge
-
Vortex Mixer
-
Precision Pipettes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Entrectinib and this compound in a suitable solvent such as DMSO or methanol.
-
Working Standard Solutions: Prepare intermediate serial dilutions of the Entrectinib stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration of 10 µg/mL in methanol.
Sample Preparation (Protein Precipitation)
The protein precipitation method is a straightforward and effective technique for extracting Entrectinib from plasma samples.
-
Label polypropylene tubes for each sample, standard, and quality control.
-
Add 100 µL of plasma sample to the corresponding tube.
-
Spike 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL) into each tube.
-
Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables outline the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters Alliance HPLC or equivalent |
| Column | Luna, 250x4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | ~6 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Entrectinib | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 560.6 -> 475.1 | 580.6 -> 496.3 |
| Ion Source Temperature | Optimized for instrument | Optimized for instrument |
| Collision Gas | Nitrogen | Nitrogen |
Method Validation Data
The method was validated for linearity, precision, and accuracy.
Linearity
The calibration curve was constructed by plotting the peak area ratio of Entrectinib to this compound against the nominal concentration of the calibration standards.
Table 3: Linearity and Range
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| Entrectinib | 1 - 20 ng/mL | > 0.999 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 15 pg/mL | 5.64 | 94.17 | 8.00 | 91.66 |
| MQC | 3000 pg/mL | 2.16 | 96.00 | 1.64 | 99.34 |
| HQC | 7000 pg/mL | 4.32 | 95.83 | 6.78 | 98.67 |
Data presented is from a similar study using Entrectinib-d5 as an internal standard and is representative of expected performance.
Recovery
The extraction recovery of Entrectinib and the internal standard was determined by comparing the analyte response in extracted samples to that of unextracted standards.
Table 5: Mean Recovery Data
| Analyte | Mean Recovery (%) | %CV |
| Entrectinib | 96.23 | 3.38 |
| Entrectinib-d5 (IS) | 91.68 | 7.09 |
Data presented is from a study using Entrectinib-d5 as an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of Entrectinib in plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a variety of research applications, including pharmacokinetic and pharmacodynamic studies. The simple protein precipitation extraction procedure allows for high-throughput sample analysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Entrectinib in Plasma Using LC-MS/MS with Entrectinib-d4 as an Internal Standard
Introduction
Entrectinib is a potent, orally available inhibitor of tyrosine receptor kinases (TRK) A/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It is approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[2] Given its clinical significance, a robust and reliable bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entrectinib in plasma, utilizing its deuterated analogue, Entrectinib-d4, as the internal standard (IS) to ensure accuracy and precision.
Pharmacokinetics of Entrectinib
Entrectinib is absorbed in a dose-dependent manner, reaching maximum plasma concentrations approximately 4 hours post-dose, with an elimination half-life of about 20 hours.[1][3] The drug is primarily cleared through metabolism, with both Entrectinib and its metabolites being eliminated mainly in feces, showing minimal renal excretion. Its major active metabolite, M5, contributes significantly to its overall activity. The pharmacokinetic profile of Entrectinib supports once-daily dosing and can be administered with or without food.
Method Overview
This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility by correcting for matrix effects and variability in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Entrectinib (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Human Plasma
2. Stock and Working Solutions Preparation
-
Entrectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Entrectinib in a suitable solvent such as methanol or DMSO.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Entrectinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Entrectinib stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to the desired concentration (e.g., 500 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard spiking solution.
-
Add 250 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Waters Alliance HPLC System or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 - 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Entrectinib | 560.6 → 475.1 m/z |
| This compound | 580.6 → 496.3 m/z |
| Source Temperature | Optimized for the specific instrument |
| Gas Parameters | Optimized for the specific instrument (Nebulizer, Heater, Curtain, and Collision Gas) |
Data Presentation
Method Validation Summary
The method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 20 ng/mL and 5 - 500 ng/mL (Ranges can be adjusted based on study requirements) |
| Correlation Coefficient (r²) | > 0.999 |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | 2.6 - 6.9% |
| Inter-day Precision (%CV) | 6.3 - 12.9% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Sensitivity | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Recovery | |
| Entrectinib | > 90% |
| This compound | > 90% |
| Matrix Effect | No significant matrix effect was observed. |
| Stability | Entrectinib was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw, and long-term). |
Mandatory Visualizations
Caption: Bioanalytical workflow for Entrectinib quantification.
Caption: Entrectinib's mechanism of action via kinase inhibition.
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Entrectinib in plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is suitable for use in clinical and preclinical studies to assess the pharmacokinetics of Entrectinib and for therapeutic drug monitoring, aiding in the optimization of patient treatment regimens.
References
- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Entrectinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Entrectinib in human plasma, utilizing its deuterated stable isotope, Entrectinib-d4, as an internal standard (IS). The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in the support of clinical trials involving Entrectinib.
Introduction
Entrectinib is a potent, orally bioavailable inhibitor of tyrosine kinases, including TRKA, TRKB, TRKC, ROS1, and ALK, which are key drivers in various solid tumors.[1][2][3][4] Accurate and precise quantification of Entrectinib in plasma is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to optimize patient outcomes.[5] This UPLC-MS/MS method provides a reliable tool for researchers and clinicians to measure Entrectinib concentrations in human plasma.
Experimental
Materials and Reagents
-
Entrectinib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Waters Acquity UPLC System
-
Waters Xevo TQ-S Mass Spectrometer (or equivalent)
-
MassLynx software for data acquisition and analysis
Stock and Working Solutions
Stock solutions of Entrectinib (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution in a methanol:water (50:50, v/v) mixture to prepare calibration standards and quality control (QC) samples.
Sample Preparation
A protein precipitation method was utilized for sample preparation. To 100 µL of plasma sample, 50 µL of the internal standard working solution (this compound) was added, followed by 250 µL of acetonitrile. The mixture was vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes at 20°C. The supernatant was transferred to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC Conditions
-
Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)
-
Mobile Phase: A combination of 0.1% formic acid in water and methanol (25:75, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 3 minutes
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Entrectinib: m/z 560.61 → 475.12
-
This compound: A similar transition to Entrectinib-d5 can be used, for example, m/z 564.6 → 479.1 (Note: The exact mass transition for this compound should be optimized in the user's laboratory, the transition for a d5 analog is 566.64→475.12)
-
-
Source Temperature: Optimized for the specific instrument.
Results and Discussion
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 5.0 to 10,000.0 pg/mL. The correlation coefficient (r²) was consistently greater than 0.998.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within 85-115%.
-
Recovery: The extraction recovery of Entrectinib and the internal standard was consistent and reproducible across the QC levels. The mean recovery for Entrectinib was found to be 96.23%.
-
Matrix Effect: No significant matrix effect was observed from different sources of human plasma, ensuring the reliability of the method. The %CV was found to be 3.71.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 10,000.0 pg/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | |
| Intra-day Precision (%CV) | 2.16 - 5.64% | |
| Inter-day Precision (%CV) | 1.64 - 8.00% | |
| Intra-day Accuracy | 94.17 - 96.00% | |
| Inter-day Accuracy | 91.66 - 99.34% | |
| Mean Recovery | 96.23% |
Signaling Pathway
Entrectinib is a tyrosine kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK. These receptor tyrosine kinases, when activated by gene fusions or mutations, can lead to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. Entrectinib inhibits these kinases, thereby blocking these oncogenic signaling cascades.
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Experimental Workflow
The following diagram illustrates the major steps in the UPLC-MS/MS workflow for the quantification of Entrectinib in human plasma.
Caption: Workflow for Entrectinib quantification in human plasma.
Conclusion
This application note provides a detailed protocol for a sensitive, specific, and reliable UPLC-MS/MS method for the quantification of Entrectinib in human plasma using this compound as an internal standard. The method is well-suited for high-throughput analysis in a research or clinical setting.
References
Application Notes and Protocols for Entrectinib-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are key drivers in various cancers. Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Entrectinib-d4, a deuterated analog, is the ideal internal standard for mass spectrometry-based bioanalysis, as it co-elutes with the analyte and compensates for matrix effects and variations during sample processing, thereby improving the accuracy and precision of the analytical method.[1][2]
This document provides detailed application notes and protocols for the extraction of Entrectinib from plasma using three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action of Entrectinib
Entrectinib acts as an ATP competitor, inhibiting the kinase activity of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[3][4] These kinases, when constitutively activated due to genetic rearrangements, drive oncogenic signaling pathways crucial for cancer cell proliferation and survival. By blocking these upstream kinases, Entrectinib effectively downregulates key downstream pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.
Sample Preparation Techniques
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. Below are protocols for three widely used techniques.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from plasma samples. It is often the first choice for method development due to its ease of use and high-throughput potential. Acetonitrile is a commonly used precipitation solvent.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard (IS) working solution.
-
Add 250 µL of cold acetonitrile to the plasma/IS mixture.
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 20°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method provides a cleaner extract compared to PPT.
-
To a 100 µL aliquot of plasma in a polypropylene tube, add 10 µL of this compound internal standard (IS) working solution.
-
Add 50 µL of acetonitrile and vortex for 1 minute.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 30 seconds, followed by shaking on an orbital shaker for 20 minutes.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 8°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration [mdpi.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Application Notes and Protocols for Entrectinib-d4 in TRK Fusion Cancer Cell Line Experiments
A Cursory Note on Entrectinib-d4:
While a specific molecule designated "this compound" is not extensively documented in publicly available scientific literature, the principles of deuterium-modified compounds are well-established in pharmaceutical research. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can strategically enhance a drug's metabolic profile. This modification can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a lower effective dose by slowing down drug metabolism, particularly cytochrome P450 (CYP) enzyme-mediated metabolism.[1][2][3] Entrectinib is primarily metabolized by CYP3A4.[1][3] Therefore, a deuterated variant like this compound would be hypothesized to exhibit improved pharmacokinetic properties.
These application notes and protocols are based on the established experimental use of Entrectinib in TRK fusion cancer cell lines, with the rationale that this compound would be utilized in a similar experimental context to evaluate its potentially enhanced efficacy and metabolic stability.
Introduction to Entrectinib and TRK Fusion Cancers
Entrectinib is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC), as well as ROS1 and anaplastic lymphoma kinase (ALK). In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of the Trk kinase, promoting uncontrolled cell proliferation and survival. Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of these fusion proteins and blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, ultimately inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize key in vitro data for Entrectinib. It is anticipated that similar assays would be performed to characterize this compound and compare its potency.
Table 1: In Vitro IC50 Values for Entrectinib in TRK Fusion Cancer Cell Lines
| Cell Line | Cancer Type | TRK Fusion | Assay Type | IC50 (nmol/L) | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Cell Viability | ~10 | |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | Cell Proliferation | <1 | |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Cell Proliferation | <1 |
Table 2: Biochemical IC50 Values for Entrectinib
| Target Kinase | Biochemical Assay | IC50 (nM) | Reference |
| TRKA | Kinase Activity Assay | 1-5 | |
| TRKB | Kinase Activity Assay | 1-5 | |
| TRKC | Kinase Activity Assay | 1-5 | |
| ROS1 | Kinase Activity Assay | 1-5 | |
| ALK | Kinase Activity Assay | 1-5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the viability of TRK fusion-positive cancer cells.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM12)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of Trk and its downstream signaling proteins.
Materials:
-
TRK fusion-positive cancer cell line
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the phosphorylation of Trk, AKT, and ERK would indicate on-target pathway inhibition.
Visualizations
Entrectinib Mechanism of Action
Caption: Mechanism of this compound in TRK fusion cancer cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Rationale for Using Deuterated Entrectinib
Caption: Rationale for the use of deuterated Entrectinib (this compound).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Entrectinib-d4 for Brain Penetration and CNS Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent, orally available inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2] Its therapeutic efficacy extends to cancers harboring NTRK, ROS1, or ALK gene fusions. A critical characteristic of entrectinib is its ability to cross the blood-brain barrier (BBB) and act on primary and metastatic brain tumors.[3][4] This makes the study of its brain penetration and central nervous system (CNS) distribution paramount for understanding its clinical utility. Entrectinib-d4, a deuterated isotopologue of entrectinib, serves as an invaluable tool in these studies, primarily as an internal standard for accurate quantification in complex biological matrices like brain tissue.[5] The incorporation of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without altering the chemical properties, allowing for precise and reproducible quantification.
Key Applications of this compound
-
Internal Standard for LC-MS/MS Quantification: this compound is the gold standard internal standard for the quantification of entrectinib in biological samples, including plasma and brain homogenate. Its use corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
-
Pharmacokinetic (PK) Studies: Accurate concentration measurements enabled by this compound are essential for determining key PK parameters such as brain-to-plasma concentration ratios, which are critical for assessing CNS penetration.
-
Metabolism Studies: Deuterium labeling can be used to trace the metabolic fate of entrectinib in vivo, helping to identify and quantify its metabolites in the CNS.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of entrectinib, illustrating its CNS penetration and efficacy.
Table 1: Preclinical Brain Penetration of Entrectinib
| Animal Model | Brain-to-Blood/Plasma Ratio | Reference |
| Mouse | 0.4 | |
| Rat | 0.6 - 1.5 | |
| Dog | 1.4 - 2.2 |
Table 2: In Vitro P-glycoprotein (P-gp) Substrate Activity
| Compound | Apical Efflux Ratio (AP-ER) | P-gp Substrate Classification | Reference |
| Entrectinib | 1.1 - 1.15 | Weak | |
| Crizotinib | ≥2.8 | Strong | |
| Larotrectinib | ≥2.8 | Strong |
Table 3: Clinical Intracranial Efficacy of Entrectinib
| Tumor Type | Patient Population | Intracranial Objective Response Rate (IC-ORR) | Reference |
| NTRK fusion-positive solid tumors | Patients with baseline CNS metastases | 55% | |
| ROS1 fusion-positive NSCLC | Patients with baseline CNS metastases | 55% |
Signaling Pathways and Experimental Workflow
Entrectinib Signaling Pathway Inhibition
Entrectinib functions by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
References
- 1. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring [mdpi.com]
- 4. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
Application of Entrectinib-d4 in Pediatric Oncology Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1] It has shown significant efficacy in pediatric patients with solid tumors harboring NTRK gene fusions.[2][3] Understanding the pharmacokinetic (PK) profile of entrectinib and its active metabolite, M5, in children is crucial for optimizing dosing regimens to ensure both safety and efficacy.[4][5] This document provides detailed application notes and protocols for the use of Entrectinib-d4 as an internal standard in pediatric oncology pharmacokinetic studies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.
Signaling Pathway of Entrectinib
Entrectinib functions by competitively inhibiting the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases. In pediatric cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT. By blocking these kinases, entrectinib effectively suppresses tumor growth and can induce apoptosis.
Caption: Entrectinib inhibits aberrant signaling from fusion proteins.
Quantitative Data from Pediatric Pharmacokinetic Studies
Data from the STARTRK-NG clinical trial provides valuable insights into the pharmacokinetics of entrectinib in pediatric patients. The recommended Phase 2 dose was determined to be 300 mg/m² once daily using the commercial F06 formulation, which was found to provide exposures comparable to the approved adult dose of 600 mg once daily.
Table 1: Steady-State Pharmacokinetic Parameters of Entrectinib in Pediatric Patients (F06 Formulation, 300 mg/m² QD)
| Parameter | Entrectinib | M5 (Active Metabolite) |
| Cmax (ng/mL) | 1030 ± 453 | 196 ± 80.4 |
| AUC0-24h (ng·h/mL) | 16800 ± 6810 | 3680 ± 1520 |
| Tmax (h) | 4.0 (2.0 - 8.0) | 8.0 (4.0 - 24.0) |
| t1/2 (h) | ~40 | ~60 |
Data are presented as mean ± standard deviation or median (range). Data synthesized from publicly available information on the STARTRK-NG trial.
Table 2: Comparison of Entrectinib Exposure in Pediatric vs. Adult Patients
| Population | Formulation | Dose | Mean AUC0-24h (ng·h/mL) |
| Pediatric | F06 | 300 mg/m² QD | 16800 |
| Adult | F06 | 600 mg QD | 17500 |
This table illustrates that the body surface area-based dosing in pediatrics achieves systemic exposures within the efficacious range observed in adults.
Experimental Protocols
Pediatric Pharmacokinetic Study Protocol
This protocol outlines the key steps for conducting a pharmacokinetic study of entrectinib in pediatric oncology patients, based on the methodology of trials like STARTRK-NG.
Caption: Workflow for a pediatric pharmacokinetic study of entrectinib.
Methodology:
-
Patient Population: Enroll pediatric patients with solid tumors harboring NTRK1/2/3 or ROS1 gene fusions. Obtain informed consent and assent according to institutional and regulatory guidelines.
-
Dosing: Administer entrectinib orally at a dose of 300 mg/m² once daily with food. The F06 formulation (capsules with acidulant) should be used.
-
Pharmacokinetic Sampling:
-
Intensive PK sampling: On Cycle 1, Day 1 (single dose) and at steady-state (e.g., Cycle 2, Day 1), collect blood samples (approx. 1-2 mL each) into K2-EDTA tubes at the following time points:
-
Pre-dose (0 hour)
-
1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sparse PK sampling: Can be performed at other visits to monitor drug exposure.
-
-
Sample Processing and Storage:
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma into uniquely labeled polypropylene tubes.
-
Store the plasma samples at -70°C or lower until bioanalysis.
-
-
Bioanalysis: Quantify plasma concentrations of entrectinib and its M5 metabolite using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 2).
-
Pharmacokinetic Analysis:
-
Calculate PK parameters using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.
-
Key parameters to determine include: Cmax (maximum concentration), Tmax (time to Cmax), AUC0-24h (area under the concentration-time curve over 24 hours), and t1/2 (terminal half-life).
-
Bioanalytical Protocol for Entrectinib in Pediatric Plasma using LC-MS/MS
This protocol describes a method for the quantification of entrectinib in human plasma using this compound as an internal standard (IS).
References
- 1. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entrectinib in children and young adults with solid or primary CNS tumors harboring NTRK, ROS1, or ALK aberrations (STARTRK-NG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entrectinib-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Entrectinib-d4 as an internal standard in drug-drug interaction (DDI) studies for entrectinib. Detailed protocols for in vitro and clinical DDI studies are outlined to guide researchers in accurately assessing the interaction potential of entrectinib with other therapeutic agents.
Introduction to Entrectinib and Drug-Drug Interactions
Entrectinib is a potent and selective tyrosine kinase inhibitor that targets TRKA/B/C, ROS1, and ALK fusion proteins, which are key drivers in various solid tumors.[1][2][3] The metabolism of entrectinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] This makes entrectinib susceptible to interactions with drugs that inhibit or induce CYP3A4, potentially leading to altered plasma concentrations and an increased risk of adverse events or reduced efficacy. Understanding these potential interactions is critical for the safe and effective use of entrectinib in clinical practice.
This compound, a deuterated form of entrectinib, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to entrectinib ensure that it behaves similarly during sample preparation and analysis, allowing for accurate correction of variability and matrix effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the drug-drug interaction potential of entrectinib.
Table 1: In Vitro Inhibition and Substrate Data for Entrectinib
| Parameter | Value | System/Assay | Reference |
| CYP3A4/5 Inhibition (IC50) | 2 µM | Human Biomaterials | |
| P-glycoprotein (P-gp) Inhibition (IC50) | 1.33 µM | Human Biomaterials | |
| P-gp Substrate Status | Poor Substrate | In vitro P-gp Assay | |
| BCRP Substrate Status | Not a Substrate | In vitro Assays |
Table 2: Clinical Pharmacokinetic Drug-Drug Interactions with Entrectinib
| Co-administered Drug (Perpetrator) | Effect on Entrectinib (Victim) | Reference |
| Itraconazole (Strong CYP3A4 Inhibitor) | Cmax: ↑ 73% AUC: ↑ 504% | |
| Rifampin (Strong CYP3A4 Inducer) | Cmax: ↓ 56% AUC: ↓ 77% |
Table 3: Entrectinib as a Perpetrator Drug
| Co-administered Drug (Victim) | Effect of Entrectinib on Victim Drug | Reference |
| Midazolam (Sensitive CYP3A4 Substrate) | Single Dose Entrectinib: - AUC: No effect - Cmax: ↓ 34% Multiple Dose Entrectinib: - AUC: ↑ 50% - Cmax: ↓ 21% | |
| Digoxin (P-gp Substrate) | Single Dose Entrectinib: - AUC: ↑ 18% - Cmax: ↑ 28% |
Signaling Pathway of Entrectinib
Entrectinib inhibits the signaling pathways of TRK, ROS1, and ALK, which, when activated by fusion events, lead to downstream signaling that promotes cell proliferation and survival.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Entrectinib and its Metabolites using Entrectinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting fusions in neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK).[1] It is a critical therapeutic agent in the treatment of various solid tumors. The metabolism of Entrectinib is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1] The major active metabolite, M5 (N-desmethyl Entrectinib), exhibits pharmacological activity similar to the parent drug.[1] Therefore, the simultaneous quantification of Entrectinib and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the sensitive and accurate quantification of Entrectinib and its primary active metabolite, M5, in plasma samples using a stable isotope-labeled internal standard, Entrectinib-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Entrectinib
Entrectinib functions as an ATP competitor, inhibiting the signaling pathways of TRKA/B/C, ROS1, and ALK. These pathways, when constitutively activated by genetic fusions, drive cell proliferation and survival in various cancers. By blocking these kinases, Entrectinib effectively inhibits downstream signaling cascades, including the MAPK, PI3K, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells.
Caption: Signaling pathway inhibited by Entrectinib.
Quantitative Analysis Workflow
The bioanalytical workflow for the quantification of Entrectinib and its metabolites involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for sample analysis.
Experimental Protocols
Materials and Reagents
-
Entrectinib analytical standard
-
Entrectinib-M5 analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entrectinib, M5, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of Entrectinib and M5 in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
A validated LC-MS/MS method for the simultaneous quantification of Entrectinib and M5 has been reported with a lower limit of quantification of 2.00 ng/mL for both analytes.[2] The following conditions are a representative starting point for method development.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient should be optimized to ensure separation of Entrectinib, M5, and any other metabolites of interest from endogenous plasma components. A suggested starting gradient is: 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B. |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions and Mass Spectrometer Parameters
The following multiple reaction monitoring (MRM) transitions can be used for the quantification of Entrectinib and this compound. The MRM transition for M5 is proposed based on its structure as N-desmethyl Entrectinib and should be confirmed by direct infusion of the M5 standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Entrectinib | 560.6 | 475.1 | 40 | 30 |
| M5 | 547.3 | To be determined | To be determined | To be determined |
| This compound | 564.6 | 479.1 | 40 | 30 |
Note: The product ion for M5 should be determined by performing a product ion scan of the precursor ion (m/z 547.3) via direct infusion of the M5 analytical standard. The most abundant and stable fragment ion should be selected for quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Entrectinib. Similar validation parameters should be established for the M5 metabolite.
Table 1: Calibration Curve and LLOQ for Entrectinib
| Parameter | Value |
| Calibration Curve Range | 1 - 250 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision for Entrectinib Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |
(Data adapted from published methods for Entrectinib quantification.[3] The LLOQ for a simultaneous method for Entrectinib and M5 has been reported as 2.00 ng/mL.)
Conclusion
The provided application notes and protocols describe a robust and sensitive LC-MS/MS method for the simultaneous quantification of Entrectinib and its major active metabolite, M5, in plasma using this compound as an internal standard. This methodology is essential for pharmacokinetic and therapeutic drug monitoring studies, providing valuable data to support the clinical development and application of Entrectinib. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulatory submissions.
References
- 1. Investigation of metabolic degradation of new ALK inhibitor: Entrectinib by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of Entrectinib-d4 from Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Entrectinib-d4 from biological matrices, primarily plasma. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies of Entrectinib. The protocol is designed for use with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for sensitive and accurate quantification.
Introduction
Entrectinib is a potent inhibitor of neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) fusion proteins, approved for the treatment of various solid tumors. This compound, a deuterated analog, is commonly used as an internal standard (IS) in bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts, minimizing ion suppression in mass spectrometry. This document provides a detailed protocol for the LLE of this compound from plasma, along with expected performance characteristics based on validated methods for the parent compound, Entrectinib.
Experimental Protocol
Materials and Reagents
-
This compound (Internal Standard)
-
Entrectinib (Analyte for calibration curve)
-
Human or rat plasma (Biological matrix)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (ACN) (HPLC grade)
-
Methanol (MeOH) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
Sample Preparation: Liquid-Liquid Extraction
-
Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
Initial Vortex: Vortex the mixture for 1 minute to ensure homogeneity.
-
Protein Precipitation (Optional but recommended): Add 50 µL of acetonitrile to the plasma sample.[1]
-
Vortex: Vortex the mixture thoroughly.
-
Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.[1]
-
Extraction: Vortex the tube for an additional 30 seconds, followed by shaking on an orbital laboratory shaker for 20 minutes.[1]
-
Phase Separation: Centrifuge the tubes at 10,000 × g for 10 minutes at 8 °C to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v, 0.1% formic acid in acetonitrile:0.1% formic acid in water).[1]
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.25 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Entrectinib: m/z 560.6 → 475.1
-
MRM Transition for this compound (IS): m/z 564.6 → 479.1 (Note: The exact mass transition for this compound may vary slightly depending on the position of the deuterium labels. A similar fragmentation pattern to the parent drug is expected, and the specific transition should be confirmed by direct infusion of the standard.) Another study used Entrectinib-D5 with a transition of m/z 566.64→475.12.
-
Data Summary
The following table summarizes the quantitative data from validated bioanalytical methods for Entrectinib, which are indicative of the expected performance for a method employing this compound as an internal standard.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | |
| 1 - 250 ng/mL | ||
| 5 - 10,000 pg/mL | ||
| Correlation Coefficient (r²) | > 0.997 | |
| > 0.9951 | ||
| > 0.9980 | ||
| Intra-day Precision (%CV) | 3.64 - 11.56% | |
| 6.3 - 12.9% | ||
| 2.16 - 5.64% | ||
| Inter-day Precision (%CV) | 6.42 - 11.70% | |
| 2.6 - 6.9% | ||
| 1.64 - 8.00% | ||
| Intra-day Accuracy (%) | 83.82 - 90.97% | |
| 0.5 - 11.6% (as bias) | ||
| 94.17 - 96.00% | ||
| Inter-day Accuracy (%) | 82.24 - 89.66% | |
| Not specified | ||
| 91.66 - 99.34% | ||
| Recovery (%) | > 90% | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| 5 pg/mL |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Conclusion
The described liquid-liquid extraction protocol provides an effective and reproducible method for the isolation of this compound from biological matrices. This sample preparation technique, when coupled with a validated UPLC-MS/MS method, allows for the sensitive and accurate quantification of this compound, making it suitable for a wide range of research and drug development applications. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.
References
Application Note: High-Throughput Protein Precipitation for Entrectinib-d4 Sample Preparation in Pre-Clinical Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable protein precipitation method for the extraction of Entrectinib-d4 from plasma samples. This compound, a stable isotope-labeled internal standard, is crucial for the accurate quantification of the potent tyrosine kinase inhibitor Entrectinib in pharmacokinetic and bioanalytical studies. The described protocol is optimized for high-throughput analysis using a simple and efficient protein precipitation technique with acetonitrile, ensuring excellent recovery and minimal matrix effects prior to LC-MS/MS analysis.
Introduction
Entrectinib is a targeted therapy approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. Accurate measurement of Entrectinib concentrations in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for variability during sample preparation and analysis. Protein precipitation is a widely used technique for sample clean-up in bioanalytical workflows due to its simplicity, speed, and broad applicability. This protocol provides a detailed procedure for the efficient extraction of this compound from plasma samples using acetonitrile-based protein precipitation.
Experimental Protocols
Materials and Reagents
-
Blank plasma (e.g., rat, human)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade or higher
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Calibrated pipettes and tips
-
Refrigerated microcentrifuge
Sample Preparation Workflow
The following diagram illustrates the key steps in the protein precipitation workflow for this compound sample preparation.
Detailed Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature until completely liquefied. Vortex gently to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified volume of this compound internal standard working solution (e.g., 50 µL of a 500.00 ng/mL solution).[1]
-
Protein Precipitation: Add 250 µL of acetonitrile to the plasma sample.[1]
-
Mixing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well in a 96-well plate.
-
Reconstitution: Transfer the organic phase to an auto-sampler vial containing 100 µL of 0.1% formic acid.[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of bioanalytical methods for Entrectinib utilizing a protein precipitation sample preparation, with this compound or similar compounds as internal standards.
Table 1: Method Linearity and Sensitivity
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Entrectinib | This compound | 1 – 20 | Not Specified | |
| Entrectinib | Carbamazepine | 1 – 250 | 1 | |
| Entrectinib | Entrectinib-D5 | 0.005 - 10 | 0.005 | |
| Entrectinib | Quizartinib | 0.5 - 1000 | 0.5 |
Table 2: Accuracy and Precision Data
| Analyte | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Entrectinib | This compound | <2.0 | <2.0 | Within Limits | |
| Entrectinib | Carbamazepine | 6.3 – 12.9 | 2.6 – 6.9 | 99.5 – 111.6 | |
| Entrectinib | Entrectinib-D5 | 2.16 - 5.64 | 1.64 - 8.00 | 91.66 - 99.34 | |
| Entrectinib | Quizartinib | 3.64 - 14.78 | Not Specified | 82.24 - 93.33 |
Table 3: Recovery Data
| Analyte | Internal Standard | Mean Recovery (%) | Reference |
| Entrectinib | Entrectinib-D5 | 96.23 | |
| Entrectinib-D5 | Not Applicable | 91.68 |
Discussion
The presented protein precipitation protocol offers a straightforward and effective method for the extraction of this compound from plasma samples. The use of acetonitrile as the precipitating agent is a common and validated approach, demonstrating good recovery and removal of the majority of plasma proteins. The simplicity of the method makes it highly amenable to automation for high-throughput screening applications.
The quantitative data compiled from various studies highlight the robustness of protein precipitation in combination with LC-MS/MS for the bioanalysis of Entrectinib. The methods consistently achieve wide linear ranges and low limits of quantification, making them suitable for a variety of preclinical and clinical study designs. The reported accuracy and precision values fall within the acceptable limits set by regulatory guidelines for bioanalytical method validation.
Conclusion
This application note provides a detailed protocol for a simple, rapid, and reliable protein precipitation method for the sample preparation of this compound from plasma. The method is well-suited for high-throughput bioanalytical workflows and provides a foundation for the accurate and precise quantification of Entrectinib in research and drug development settings. Researchers can adapt this protocol to their specific laboratory conditions and instrumentation.
References
Application Notes and Protocols: Utilizing Entrectinib-d4 in Neuroblastoma Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Entrectinib and its deuterated analog, Entrectinib-d4, in the context of neuroblastoma research, with a focus on preclinical xenograft mouse models. Entrectinib is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are key drivers in various cancers, including neuroblastoma.[1][2][3] this compound, a stable isotope-labeled version of Entrectinib, serves as an ideal internal standard for pharmacokinetic (PK) and bioanalytical studies, ensuring accurate quantification of the parent drug in biological matrices.
Introduction to Entrectinib and its Role in Neuroblastoma
Neuroblastoma (NB) is a common and often deadly childhood solid tumor characterized by clinical heterogeneity.[4][5] The Trk family of neurotrophin receptors, particularly TrkB, and the ALK receptor tyrosine kinase are frequently implicated in the progression of high-risk neuroblastoma. Entrectinib is a targeted therapy designed to inhibit these specific drivers of cancer growth. Preclinical studies have demonstrated its efficacy in inhibiting the growth of TrkB-expressing neuroblastoma cells both in vitro and in vivo xenograft models. Furthermore, Entrectinib has shown the ability to enhance the efficacy of standard chemotherapy regimens. Given its ability to cross the blood-brain barrier, Entrectinib is also a promising agent for treating central nervous system (CNS) metastases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Entrectinib in neuroblastoma models.
Table 1: In Vivo Efficacy of Entrectinib in Neuroblastoma Xenografts
| Parameter | Vehicle Control | Entrectinib (60 mg/kg, BID) | Entrectinib + Irinotecan/Temozolomide | Reference |
| Event-Free Survival (EFS) | - | p < 0.0001 vs. Control | p < 0.0001 vs. Control; p = 0.0012 vs. Irino/TMZ alone | |
| Tumor Growth Inhibition | - | Significant (p < 0.0001) | Significantly enhanced vs. either agent alone |
Table 2: Pharmacokinetic Parameters of Entrectinib
| Parameter | Value | Species | Formulation | Reference |
| Tmax (Time to peak concentration) | ~4-6 hours | Human / Mouse | Oral | |
| Terminal Half-life | 3.5–11.9 hours | Mouse, Rat, Dog | Oral Solution | |
| Terminal Half-life | ~20 hours | Human | Oral | |
| Bioavailability | 31-76% | Preclinical species | Oral Solution | |
| Plasma Protein Binding | >99% | Human | - | |
| Metabolism | Primarily by CYP3A4 to active metabolite M5 | Human | - |
Note: The pharmacokinetic parameters of this compound are expected to be very similar to Entrectinib, with the key difference being its mass, which allows it to be distinguished in mass spectrometry-based assays.
Signaling Pathways
Entrectinib targets key signaling pathways involved in neuroblastoma cell proliferation and survival.
Caption: Entrectinib inhibits TRK, ALK, and ROS1 signaling pathways.
Experimental Protocols
Neuroblastoma Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model. Orthotopic models are also feasible and may better recapitulate the tumor microenvironment.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y stably transfected with TrkB)
-
Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID/Il2rg null (NSG) mice)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture neuroblastoma cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor formation. Tumor growth can be measured using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
Caption: Workflow for establishing a neuroblastoma xenograft model.
Entrectinib Formulation and Administration
Materials:
-
Entrectinib
-
Vehicle solution: 0.5% methylcellulose and 1% Tween 80 in sterile water
Protocol:
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Suspend Entrectinib in the vehicle solution to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse with a 0.2 mL dosing volume).
-
Stir the suspension at room temperature for 30 minutes, followed by sonication for 20 minutes to ensure a uniform suspension.
-
Administer the formulation to mice via oral gavage. A typical dosing schedule is twice daily (BID).
-
Prepare the formulation fresh weekly.
Pharmacokinetic Study Using this compound
This protocol outlines a typical pharmacokinetic study to determine the concentration of Entrectinib in plasma, utilizing this compound as an internal standard.
Materials:
-
Entrectinib-treated mice
-
This compound (as internal standard)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer a single dose of Entrectinib to the xenograft mice.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours post-dose), collect blood samples via retro-orbital bleeding or another appropriate method.
-
Process blood samples to obtain plasma by centrifugation.
-
Spike a known concentration of this compound into the plasma samples as an internal standard.
-
Extract Entrectinib and this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Entrectinib. The ratio of the peak area of Entrectinib to that of this compound is used to calculate the concentration.
-
Plot the plasma concentration of Entrectinib versus time to determine key pharmacokinetic parameters.
Caption: Workflow for a pharmacokinetic study using this compound.
Conclusion
Entrectinib has demonstrated significant preclinical activity against neuroblastoma, particularly in models with Trk or ALK alterations. The use of its deuterated analog, this compound, is crucial for conducting accurate pharmacokinetic analyses, which are essential for understanding the drug's absorption, distribution, metabolism, and excretion, and for optimizing dosing strategies in further preclinical and clinical development. These protocols and data provide a valuable resource for researchers working to advance novel therapies for neuroblastoma.
References
- 1. dovepress.com [dovepress.com]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entrectinib-d4 in Therapeutic Drug Monitoring Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent, orally available inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is utilized in the treatment of solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer. Given its narrow therapeutic index and inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing clinical outcomes by adjusting dosages based on plasma concentrations. The development of a robust, accurate, and precise bioanalytical method is paramount for effective TDM.
A stable isotope-labeled internal standard, such as Entrectinib-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard minimizes the impact of matrix effects, and variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of the assay. These application notes provide a comprehensive overview and detailed protocols for the development and validation of an LC-MS/MS assay for the quantification of entrectinib in plasma using this compound as an internal standard.
Principle of Deuterated Internal Standards in LC-MS/MS
The use of a deuterated internal standard (IS) is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification. A known amount of the deuterated IS, in this case, this compound, is added to the biological sample at the beginning of the sample preparation process. Since the deuterated IS is chemically and physically almost identical to the analyte (entrectinib), it experiences similar extraction recovery, chromatographic retention, and ionization response. The mass spectrometer can differentiate between the analyte and the IS due to their difference in mass-to-charge ratio (m/z). By calculating the ratio of the analyte's peak area to the IS's peak area, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.
Entrectinib Signaling Pathway
Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases. In cancers driven by fusions or rearrangements of these genes, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways. Entrectinib's inhibition of these kinases blocks these oncogenic signals, thereby suppressing tumor growth and inducing apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for entrectinib quantification.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Entrectinib | 560.6 | 475.1 | |
| This compound | 580.6 | 496.3 | |
| Entrectinib | 561.23 | 435.1 | |
| Quizartinib (IS) | 561.19 | 114.1 |
Table 2: Linearity and Sensitivity of Validated Assays
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard Used | Reference |
| 1 - 20 | Not Specified | This compound | |
| 0.5 - 1000 | 0.5 | Quizartinib | |
| 1 - 250 | 1 | Carbamazepine | |
| 100 - 10,000 | 100 | Not Specified | |
| 5 - 500 | 2.17 | Lapatinib |
Table 3: Precision and Accuracy Data
| Assay | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Method 1 | 3.64 - 14.78 | 3.64 - 14.78 | 82.24 - 93.33 | |
| Method 2 | 6.3 - 12.9 | 2.6 - 6.9 | 99.5 - 111.6 | |
| Method 3 | < 6.0 | < 6.0 | 98.9 - 102.4 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method developed for the quantification of entrectinib in rat plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method for entrectinib quantification in human plasma.
-
Sample Thawing: Allow plasma samples to thaw at room temperature.
-
Internal Standard Spiking: In a clean tube, add 10 µL of this compound working solution to 100 µL of plasma.
-
Vortexing: Briefly vortex the sample.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether.
-
Shaking: Shake the tubes on an orbital shaker for 20 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 8°C.
-
Supernatant Transfer: Transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrumental Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components. A starting point could be a linear gradient from 30% B to 90% B over 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Entrectinib: 560.6 → 475.1 (m/z)
-
This compound: 580.6 → 496.3 (m/z)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Method Validation
The developed assay must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of entrectinib and this compound in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term). Entrectinib has been shown to be stable in plasma for 35 days at -20°C and for up to 3 days at room temperature.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust and reliable method for the therapeutic drug monitoring of entrectinib. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of such assays. Adherence to these methodologies will ensure the generation of high-quality data, ultimately contributing to the safe and effective use of entrectinib in clinical practice.
References
Application Note and Protocol: Establishing a Calibration Curve for the Quantification of Entrectinib in Human Plasma using Entrectinib-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment and validation of a calibration curve for the accurate quantification of Entrectinib in human plasma. This method employs a stable isotope-labeled internal standard, Entrectinib-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting ROS1, ALK, and TRK (A/B/C) protein kinases.[1][2][3] It is approved for the treatment of specific types of solid tumors.[4] Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Entrectinib in human plasma, utilizing this compound as the internal standard (IS) to ensure high accuracy and precision. The method is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5]
Signaling Pathway of Entrectinib
Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases. The aberrant activation of these kinases through gene fusions or rearrangements can lead to uncontrolled cell proliferation and survival. By blocking these kinases, Entrectinib effectively inhibits downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, thereby suppressing tumor growth and inducing apoptosis.
Caption: Entrectinib signaling pathway inhibition.
Experimental Workflow
The general workflow for establishing the calibration curve involves the preparation of stock solutions, serial dilution to create calibration standards and quality control samples, extraction of the analyte and internal standard from the plasma matrix, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for calibration curve establishment.
Materials and Reagents
-
Entrectinib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Instrumentation (Example)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Entrectinib and this compound into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare a series of Entrectinib working solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Prepare an this compound internal standard (IS) working solution at a suitable concentration (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards:
-
Spike blank human plasma with the appropriate Entrectinib working solutions to achieve the desired concentrations for the calibration curve. A typical calibration range is 0.5 - 1000 ng/mL.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume to minimize matrix effects.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75-85% of the Upper Limit of Quantification - ULOQ)
-
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (e.g., 100 ng/mL) to each tube (except for the blank matrix sample) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Entrectinib: 560.6 → 475.1 (m/z)
-
This compound: 564.6 → 479.1 (m/z) (Note: The exact m/z will depend on the deuteration pattern, this is an illustrative example based on a d4-labeled compound).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction:
-
Generate a calibration curve by plotting the peak area ratio (Entrectinib/Entrectinib-d4) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x or 1/x²) linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Quantitative Data Summary
The following table summarizes the typical concentration levels for calibration standards and quality control samples, along with the acceptance criteria for the validation of the bioanalytical method.
| Parameter | Level | Concentration (ng/mL) | Acceptance Criteria |
| Calibration Standards | CAL 1 (LLOQ) | 0.5 | ± 20% of nominal |
| CAL 2 | 1.0 | ± 15% of nominal | |
| CAL 3 | 5.0 | ± 15% of nominal | |
| CAL 4 | 25.0 | ± 15% of nominal | |
| CAL 5 | 100.0 | ± 15% of nominal | |
| CAL 6 | 250.0 | ± 15% of nominal | |
| CAL 7 | 500.0 | ± 15% of nominal | |
| CAL 8 (ULOQ) | 1000.0 | ± 15% of nominal | |
| Quality Control Samples | LLOQ QC | 0.5 | Accuracy: ± 20% of nominalPrecision: ≤ 20% CV |
| Low QC | 1.5 | Accuracy: ± 15% of nominalPrecision: ≤ 15% CV | |
| Medium QC | 200.0 | Accuracy: ± 15% of nominalPrecision: ≤ 15% CV | |
| High QC | 800.0 | Accuracy: ± 15% of nominalPrecision: ≤ 15% CV |
Note: The specific concentrations can be adjusted based on the expected in-vivo concentrations and the sensitivity of the instrument.
Conclusion
This application note provides a comprehensive protocol for the establishment of a robust and reliable calibration curve for the quantification of Entrectinib in human plasma using this compound as an internal standard. The described LC-MS/MS method, when properly validated, is suitable for supporting clinical and preclinical studies of Entrectinib. Adherence to the principles of bioanalytical method validation is critical to ensure data integrity and reliability.
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Entrectinib & Entrectinib-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Entrectinib and its deuterated internal standard, Entrectinib-d4, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Entrectinib analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum).[1][2] These effects can lead to ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of your LC-MS/MS assay for Entrectinib.[1][2] Phospholipids are a common cause of matrix effects in biological samples.
Q2: Why am I seeing poor reproducibility with my this compound internal standard?
A2: Poor reproducibility with a stable isotope-labeled internal standard (SIL-IS) like this compound can still occur despite its design to compensate for matrix effects. Potential causes include:
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Differential Matrix Effects: Although structurally similar, the analyte and IS may not co-elute perfectly, leading them to experience slightly different matrix environments.
-
Source Contamination: Buildup of matrix components in the MS source can lead to inconsistent ionization.
-
Extraction Variability: Inconsistent recovery of both the analyte and the internal standard during sample preparation.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for Entrectinib?
A3: The choice of sample preparation is critical for minimizing matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): Often considered a highly effective method for removing interfering components, including phospholipids.
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts if the solvent system and pH are optimized.
-
Protein Precipitation (PPT): A simpler and faster method, but it may be less effective at removing phospholipids and other interferences compared to SPE and LLE.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. According to FDA guidelines, matrix effects should be evaluated using at least six different lots of the biological matrix. The coefficient of variation (%CV) of the calculated matrix factor across the different lots should be within an acceptable range (typically ≤15%).
Troubleshooting Guide
Issue 1: Ion Suppression or Enhancement
-
Symptom: Inconsistent and inaccurate results, with analyte response being either significantly lower (suppression) or higher (enhancement) than expected.
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Switch from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE with specific phospholipid removal plates or cartridges can be particularly effective.
-
-
Optimize Chromatography:
-
Modify the LC gradient to achieve better separation between Entrectinib/Entrectinib-d4 and co-eluting matrix components.
-
Consider a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size for improved resolution.
-
-
Dilute the Sample:
-
Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, ensure the diluted concentration is still above the lower limit of quantitation (LLOQ).
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Chromatographic peaks for Entrectinib and/or this compound are not symmetrical.
-
Troubleshooting Steps:
-
Check Injection Solvent:
-
Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to avoid peak distortion.
-
-
Mobile Phase pH:
-
Since Entrectinib is a basic compound, the pH of the mobile phase can affect peak shape. Experiment with small adjustments to the mobile phase pH to improve peak symmetry. Using a buffered mobile phase, such as one containing ammonium formate, can help.
-
-
Column Health:
-
Contamination of the column with matrix components can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
-
Issue 3: Inconsistent Internal Standard (this compound) Response
-
Symptom: The peak area of this compound varies significantly across the analytical run.
-
Troubleshooting Steps:
-
Verify Internal Standard Concentration:
-
Ensure the internal standard working solution is at the correct concentration and has been added consistently to all samples.
-
-
Investigate Co-elution:
-
Ensure that Entrectinib and this compound are co-eluting as closely as possible.
-
-
Evaluate Matrix from Different Sources:
-
As recommended by the FDA, test the matrix effect with at least six different sources of the biological matrix to ensure the internal standard is compensating effectively across various lots.
-
-
Quantitative Data on Sample Preparation Methods
The following table summarizes published data on the recovery and matrix effects for Entrectinib using different sample preparation techniques.
| Sample Preparation Method | Analyte/IS | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Entrectinib | Not explicitly stated, but method met validation criteria | Not explicitly stated, but method met validation criteria | |
| Liquid-Liquid Extraction (tert-butyl methyl ether) | Entrectinib | 86.64 | 89.61 - 92.19 | |
| Protein Precipitation | Entrectinib/Entrectinib-d5 | 93.54 - 99.85 | Not explicitly stated, but method deemed suitable |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Entrectinib in human plasma.
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 50 µL of acetonitrile and vortex for 1 minute.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 30 seconds and then shake on an orbital shaker for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 8 °C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a method developed for Entrectinib in rat plasma.
-
Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for phospholipid removal using a specialized SPE plate, which can be adapted for Entrectinib.
-
Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Pre-treat the plasma sample by performing a protein precipitation (e.g., add 3 parts acetonitrile to 1 part plasma).
-
Centrifuge the precipitated sample and load the supernatant onto the conditioned SPE plate.
-
Apply a gentle vacuum to pass the sample through the sorbent.
-
Wash the wells with 2 x 200 µL of 25% methanol.
-
Elute Entrectinib and this compound with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
Dilute the eluate with water as needed and inject it into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: An overview of sample preparation workflows.
Caption: The signaling pathways inhibited by Entrectinib.
References
optimizing chromatography for Entrectinib-d4 and Entrectinib separation
Welcome to the Technical Support Center for Entrectinib Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Entrectinib and its deuterated internal standard, Entrectinib-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating Entrectinib and its deuterated internal standard?
A1: The most common method is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity for bioanalytical applications. Reversed-phase chromatography using a C18 column is frequently employed.[1]
Q2: Why is a deuterated internal standard (IS) like this compound recommended?
A2: A stable isotopically labeled internal standard, such as this compound, is considered ideal because it has nearly identical physicochemical properties to the analyte (Entrectinib).[3] This similarity ensures comparable extraction recovery and helps to accurately correct for variations in sample preparation and matrix effects during MS detection.[4]
Q3: Can I use a different internal standard if this compound is unavailable?
A3: Yes, other molecules have been successfully used as internal standards for Entrectinib quantification, including Carbamazepine and Quizartinib. However, a deuterated standard is generally preferred to best compensate for matrix effects.
Q4: What are typical sample preparation techniques for plasma samples?
A4: Simple protein precipitation with acetonitrile is a common and effective method for extracting Entrectinib from plasma samples. This technique is fast and straightforward, making it suitable for high-throughput analysis. Another reported method is liquid-liquid extraction using tert-butyl methyl ether.
Chromatographic Method Parameters
The following tables summarize typical experimental conditions reported in the literature for the analysis of Entrectinib.
Table 1: HPLC/UPLC Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Not Specified, RP-HPLC C18 | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid | 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Not Specified | Isocratic (70:30 A:B v/v) |
| Internal Standard | Carbamazepine | Entrectinib-d5 | This compound |
Table 2: Mass Spectrometry Detection
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Entrectinib) | 561.23 → 435.1 | 560.6 → 475.1 |
| MRM Transition (IS) | 561.19 → 114.1 (Quizartinib) | 580.6 → 496.3 (this compound) |
Experimental Workflow & Protocols
This section provides a general workflow and a detailed protocol for method development.
General Experimental Workflow
Protocol: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for standards, quality controls, and unknown samples.
-
To 100 µL of plasma sample in a labeled tube, add 50 µL of the internal standard working solution (e.g., this compound at 500 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 250 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 20°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system for analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Troubleshooting Logic
Issue 1: My quantitative results are inaccurate and inconsistent, even with a deuterated internal standard.
-
Question: Why am I seeing a chromatographic separation between Entrectinib and this compound?
-
Answer: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity.
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they are separating.
-
Adjust Chromatography: If separation is observed, you can try using a shallower gradient to increase peak width and promote overlap. Alternatively, using a column with a lower theoretical plate count (lower resolution) can ensure both compounds elute as a single peak, mitigating differential matrix effects.
-
-
-
Question: Could matrix effects still be the problem despite using a deuterated IS?
-
Answer: Yes. If the analyte and the internal standard do not co-elute perfectly, they can be exposed to different levels of ion suppression or enhancement from matrix components, which compromises accuracy. This is known as a differential matrix effect.
-
Solution: Conduct a post-extraction addition experiment to formally evaluate the matrix effect on both the analyte and the internal standard. If differential effects are confirmed and cannot be resolved chromatographically, further sample cleanup may be necessary.
-
Issue 2: My peaks are tailing or showing poor symmetry.
-
Question: What causes peak tailing for a compound like Entrectinib?
-
Answer: Peak tailing can result from several factors. For ionizable compounds, secondary interactions with residual silanols on the silica-based column packing can be a cause. It can also be caused by column contamination or degradation.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. Using an acidic modifier like formic acid (e.g., 0.1%) helps to suppress the ionization of free silanols and promotes better peak shape for basic compounds like Entrectinib.
-
Column Health: Flush the column with a strong solvent to remove potential contaminants. If peak shape does not improve, the column may be degraded and require replacement.
-
-
Issue 3: I'm observing low signal intensity or high baseline noise.
-
Question: Why is my signal intensity for Entrectinib lower than expected?
-
Answer: Low signal intensity can be due to poor ionization, ion suppression from the sample matrix, or issues with the instrument.
-
Solution:
-
Optimize Source Conditions: Ensure the mass spectrometer's source parameters (e.g., gas flows, temperatures, voltages) are optimized for Entrectinib.
-
Check for Contamination: A dirty ion source can significantly reduce signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Evaluate Sample Preparation: If ion suppression is severe, consider a more rigorous sample cleanup method beyond simple protein precipitation to remove interfering matrix components.
-
-
References
Entrectinib-d4 stability in plasma samples under different storage conditions
This technical support center provides guidance on the stability of entrectinib-d4 in plasma samples under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma samples?
A1: While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of entrectinib due to their structural similarity. Studies on entrectinib have demonstrated good stability in plasma under typical short-term and long-term storage conditions encountered in a laboratory setting.
Q2: Where can I find quantitative data on the stability of entrectinib in plasma?
A2: A study on the quantification of entrectinib in plasma provides the following stability data under different storage and processing conditions. The precision and accuracy values for quality control (QC) samples at low and high concentrations were found to be within acceptable limits, suggesting that entrectinib in plasma is stable under the tested conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results for stored plasma samples | Sample degradation due to improper storage. | Review your storage procedures. Ensure samples are stored at or below -80°C for long-term storage. For short-term storage, maintain samples at a controlled room temperature for a limited time. Refer to the stability data tables below for specific time and temperature limits. |
| Freeze-thaw cycles affecting analyte stability. | Aliquot plasma samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Limit the number of freeze-thaw cycles to a maximum of three. | |
| Low recovery of this compound during sample preparation | Inefficient extraction from the plasma matrix. | Optimize the liquid-liquid extraction or protein precipitation method. Ensure the correct solvent and pH are used for efficient extraction. |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection, processing, and storage. |
Experimental Protocols and Data
Stability Assessment of Entrectinib in Human Plasma
The stability of entrectinib in plasma has been evaluated under various conditions to ensure the reliability of bioanalytical methods. The following sections detail the experimental protocol and the resulting stability data.
Experimental Protocol
The stability of entrectinib in plasma was assessed using quality control (QC) samples at low, medium, and high concentrations. The protocol involved the following steps:
-
Sample Preparation: QC samples were prepared by spiking known concentrations of entrectinib into human plasma.
-
Storage Conditions: The QC samples were subjected to different storage conditions to simulate typical laboratory handling and storage scenarios:
-
Short-term (Bench-top) Stability: Samples were kept at room temperature for a specified period before processing.
-
Long-term Stability: Samples were stored at -80°C for an extended duration.[1]
-
Freeze-Thaw Stability: Samples underwent multiple freeze-thaw cycles (e.g., frozen at -80°C and thawed at room temperature).
-
-
Sample Analysis: After storage, the concentration of entrectinib in the QC samples was determined using a validated UPLC-MS/MS method.[1][2] The measured concentrations were then compared to the nominal concentrations to assess stability.
Analytical Method: UPLC-MS/MS
-
Sample Extraction: Entrectinib was extracted from plasma using a liquid-liquid extraction technique with methyl tert-butyl ether.
-
Chromatography: A UPLC system with a C18 column was used for chromatographic separation.
-
Detection: Mass spectrometry was performed using positive ion electrospray ionization and multiple reaction monitoring (MRM) mode.
Quantitative Stability Data
The following tables summarize the stability of entrectinib in plasma under different storage conditions.
Table 1: Short-Term Stability of Entrectinib in Plasma
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Precision (%) | Accuracy (%) |
| 1.5 | 1.34 ± 0.06 | 4.16 | 89.26 |
| 350 | 314.50 ± 6.26 | 1.99 | 89.86 |
| 750 | 610.50 ± 44.00 | 7.20 | 87.21 |
Table 2: Long-Term Stability of Entrectinib in Plasma at -80°C
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Precision (%) | Accuracy (%) |
| 1.5 | 1.35 ± 0.18 | 13.86 | 90.48 |
| 350 | 318.75 ± 11.25 | 3.53 | 91.07 |
| 750 | 690.13 ± 29.83 | 4.32 | 92.02 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in plasma samples.
References
Technical Support Center: Entrectinib-d4 Signal Analysis
Welcome to the technical support center for the bioanalysis of Entrectinib using Entrectinib-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to ion suppression of the this compound signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound signal?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of your analytical method.[4][5]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte (Entrectinib) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, deuteration can sometimes cause a slight shift in chromatographic retention time. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
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Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in biological samples.
-
Exogenous substances: Dosing vehicles, anticoagulants, plasticizers from lab consumables, and mobile phase additives.
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting metabolites: Metabolites of Entrectinib that have similar structures and chromatographic properties.
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method to identify and locate regions of ion suppression is a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A drop in the baseline signal of this compound indicates the retention times at which interfering components are eluting and causing suppression.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating ion suppression of the this compound signal.
Problem: Inconsistent or Low this compound Signal
Initial Assessment:
-
Verify System Performance: Ensure the LC-MS/MS system is performing optimally by analyzing a neat standard solution of this compound. The signal should be stable and within the expected intensity range.
-
Post-Column Infusion: Conduct a post-column infusion experiment as described in the FAQs to identify suppression zones in your chromatogram.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Inconsistent Entrectinib-d4 Internal Standard Response
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with Entrectinib-d4 in LC-MS/MS bioanalysis. The following troubleshooting guides and FAQs are designed to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Entrectinib. SIL internal standards are considered the gold standard in quantitative bioanalysis.[1] Because they are chemically and physically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement in the mass spectrometer.[2] This allows for the correction of variability during sample preparation, injection, and analysis, leading to more accurate and precise quantification of Entrectinib.[1]
Q2: What are the primary causes of inconsistent this compound response?
A2: Inconsistent internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Errors: Inconsistent pipetting of the IS, incomplete mixing with the sample matrix, or errors during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Matrix Effects: Co-eluting endogenous or exogenous substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in mobile phase composition, a contaminated ion source, or detector drift, can lead to variable IS response.
-
Internal Standard Stability: Degradation of this compound in the stock solution or during sample processing can result in a decreased response.
-
Cross-Contamination: Carryover from a high-concentration sample to a subsequent sample in the injection sequence.
Q3: According to regulatory guidelines, what is considered an acceptable level of variability for an internal standard?
A3: Regulatory bodies like the FDA suggest that the internal standard response in unknown samples should be comparable to that of the calibrators and quality control (QC) samples within the same analytical run. While a fixed numerical criterion is not always mandated, a common approach is to set an upper and lower boundary, for example, 50-150% of the mean IS response of the calibration standards and QCs. Any significant trend or sporadic outliers should trigger an investigation.
Troubleshooting Guides
Guide 1: Systematic Investigation of Inconsistent this compound Response
This guide provides a step-by-step workflow to identify the root cause of variability in your this compound internal standard response.
Step 1: Characterize the Inconsistency
Analyze the pattern of the IS response across the entire analytical batch. This can provide initial clues to the source of the problem.
| Pattern of Inconsistency | Potential Causes | Initial Action |
| Sporadic Flyers (One or two samples with drastically different IS response) | Pipetting error (e.g., missed or double spike), injection failure, sample-specific matrix effects. | Re-inject the affected sample(s). If the issue persists, prepare and re-extract the original sample. |
| Systematic Trend (IS response in unknown samples is consistently higher or lower than in calibrators and QCs) | Differences in the matrix between study samples and the matrix used for calibrators and QCs, lot-dependent matrix effects. | Reanalyze a subset of affected samples after dilution with the control matrix. |
| Gradual Drift (IS response steadily increases or decreases over the run) | Instrument instability (e.g., temperature fluctuations), gradual buildup of contaminants in the ion source, column degradation. | Check instrument logs for any performance changes. Clean the ion source and re-run system suitability tests. |
| Abrupt Shift (Sudden change in IS response mid-run) | Change in mobile phase composition, error during the preparation of a subset of samples, autosampler malfunction. | Review sample preparation records and instrument performance data during the run. |
Step 2: Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound response.
Caption: A decision tree for troubleshooting inconsistent this compound response.
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects are a common cause of IS variability, especially in complex biological samples. This guide provides protocols to diagnose and address these effects.
Experiment 1: Qualitative Assessment using Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare an this compound solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phase conditions of your assay.
-
Infuse the IS: Use a syringe pump and a T-junction to introduce the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
Equilibrate: Allow the system to equilibrate until a stable baseline for the this compound signal is observed.
-
Inject Blank Matrix: Inject a blank matrix sample that has undergone your standard extraction procedure.
-
Analyze the Data: Monitor the this compound MRM transition. A significant dip or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. Compare the retention time of this zone with the retention time of this compound in your assay.
Experiment 2: Quantitative Assessment of Matrix Effects
This protocol provides a quantitative measure of the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike this compound at the same concentration as Set A into the final extracted matrix just before injection.
-
Set C (Pre-Extraction Spike): Spike this compound at the same concentration as Set A into the blank matrix before the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
-
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components. Consider using a different column chemistry.
-
Sample Dilution: Diluting the sample with a clean solvent or control matrix can reduce the concentration of interfering substances.
The following diagram illustrates the workflow for investigating matrix effects.
Caption: Workflow for the diagnosis and mitigation of matrix effects.
References
managing poor recovery of Entrectinib-d4 during extraction
Welcome to the technical support center for the analytical testing of Entrectinib and its deuterated internal standard, Entrectinib-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors related to the extraction method, the chemical properties of the molecule, and the handling of the internal standard. The most common issues include:
-
Suboptimal pH: Entrectinib is a basic compound, and its solubility is highly pH-dependent.[1] Extraction efficiency is significantly affected by the pH of the sample matrix.
-
Inappropriate Solvent Selection: The choice of extraction solvent in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is critical. The polarity of the solvent must be optimized to ensure efficient partitioning of this compound from the sample matrix.
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Differential Recovery Between Analyte and Internal Standard: Although deuterated internal standards are designed to mimic the behavior of the analyte, differences in extraction efficiency can occur.[2][3] This can be due to subtle differences in physicochemical properties caused by the deuterium labeling, leading to a phenomenon known as the "isotope effect".[4][5]
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis. This can affect the recovery of both the analyte and the internal standard.
-
Incomplete Elution in SPE: In solid-phase extraction, the elution solvent may not be strong enough to completely desorb this compound from the sorbent.
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur under acidic or basic conditions.
Q2: How does the pH of the sample affect the extraction of this compound?
As Entrectinib is a basic molecule, adjusting the pH of the sample is a critical step to ensure its efficient extraction. For a basic compound, the pH of the sample should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, more hydrophobic form. This increases its affinity for non-polar solvents in LLE and reversed-phase sorbents in SPE.
Q3: My this compound recovery is inconsistent. What should I check?
Inconsistent recovery can be a frustrating issue. Here are a few things to investigate:
-
Sample pH Variability: Ensure that the pH of all samples and standards is consistent. Small variations in pH can lead to significant differences in recovery.
-
Extraction Time and Mixing: Standardize the vortexing/shaking time and intensity during LLE to ensure consistent partitioning.
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SPE Cartridge/Plate Issues: In SPE, inconsistencies can arise from channeling or drying out of the sorbent bed. Ensure a consistent and slow flow rate during sample loading and washing.
-
Internal Standard Addition: Verify the accuracy and consistency of the volume of the internal standard added to each sample.
Q4: I am observing a chromatographic shift between Entrectinib and this compound. Why is this happening and how can I fix it?
A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect". This is because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's lipophilicity. To address this:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature can help to improve the co-elution of the analyte and internal standard.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help to merge the peaks of the analyte and internal standard.
Q5: Can the position of the deuterium label on this compound affect its recovery?
Yes, the position of the deuterium atoms is crucial. If the labels are in positions that are susceptible to exchange with hydrogen atoms from the solvent or matrix (e.g., on heteroatoms like -OH or -NH), they can be lost during sample processing. This can lead to inaccurate quantification. It is important to use an internal standard where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Ensure the sample pH is adjusted to be at least 2 units above the pKa of Entrectinib to neutralize the molecule and increase its hydrophobicity. |
| Suboptimal Extraction Solvent | Test different organic solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, hexane). A combination of a protein precipitation agent like acetonitrile followed by a liquid-liquid extraction solvent can also be effective. |
| Insufficient Phase Separation | Increase centrifugation time or speed to ensure a clear separation between the aqueous and organic layers. |
| Incomplete Partitioning | Increase the vortexing/shaking time to allow for complete equilibrium of the analyte between the two phases. |
| Emulsion Formation | The addition of salt (salting-out effect) can help to break up emulsions and improve phase separation. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Incorrect Sorbent | For a basic compound like Entrectinib, a reversed-phase (e.g., C8, C18) or a mixed-mode cation exchange sorbent is often suitable. |
| Suboptimal Loading pH | Adjust the sample pH to be at least 2 units above the pKa of Entrectinib to promote retention on a reversed-phase sorbent. For cation exchange, the pH should be adjusted to at least 2 pH units below the pKa to ensure the compound is charged. |
| Inefficient Washing | The wash solvent may be too strong, leading to premature elution of the analyte. Optimize the wash solvent by using a weaker solvent or a lower percentage of organic solvent. |
| Incomplete Elution | The elution solvent may be too weak. Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base) to disrupt the interaction with the sorbent. |
| Sorbent Bed Drying Out | For silica-based sorbents, do not let the sorbent bed dry out before loading the sample. |
| Inconsistent Flow Rate | Maintain a slow and consistent flow rate (around 1 mL/min) during sample loading to ensure adequate interaction between the analyte and the sorbent. |
Quantitative Data Summary
Table 1: Reported Extraction Recovery of Entrectinib
| Extraction Method | Matrix | Extraction Solvent(s) | Internal Standard | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | Acetonitrile & Methyl tert-butyl ether | Quizartinib | 86.64 |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a validated method for the extraction of Entrectinib.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on the assay).
-
-
Protein Precipitation:
-
Add 50 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether to the tube.
-
Vortex for an additional 30 seconds.
-
Shake on an orbital shaker for 20 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 8°C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for the extraction of a basic compound like Entrectinib using a reversed-phase SPE cartridge. Optimization will be required for specific applications.
-
Sorbent Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C8 or C18).
-
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Dilute the sample with 200 µL of a buffer solution to adjust the pH to be at least 2 units above the pKa of Entrectinib.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonium hydroxide to improve recovery).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Solid-Phase Extraction (SPE).
References
Technical Support Center: Troubleshooting Entrectinib-d4 Chromatography
This technical support center provides troubleshooting guidance for common chromatographic issues, specifically peak tailing and splitting, encountered during the analysis of Entrectinib-d4. The following question-and-answer format is designed to help researchers, scientists, and drug development professionals identify and resolve these issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for this compound, where the peak is asymmetrical with a drawn-out trailing edge, is often due to secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds like Entrectinib, this can be caused by strong interactions with acidic silanol groups on the surface of silica-based columns.[1][3] Other contributing factors can include column overload, packing bed deformation (voids), and using an inappropriate mobile phase pH.[1]
Q2: Why am I observing a split peak for this compound?
Peak splitting, where a single peak appears as two or more, can arise from several issues. A common cause is a partially blocked inlet frit or contamination at the head of the column, which disrupts the sample band. Other possibilities include a void in the column packing, incompatibility between the sample solvent and the mobile phase, or co-elution with an interfering compound. In some instances, the temperature difference between the mobile phase and the column can also lead to peak splitting.
Q3: Can the deuterated standard (this compound) behave differently from the non-deuterated Entrectinib?
Yes, while deuterated standards are designed to have nearly identical physicochemical properties to their non-deuterated counterparts, slight differences in chromatographic behavior can occur. This is due to the secondary isotope effect, which can lead to a small shift in retention time. While this typically does not cause significant peak shape issues, it's a factor to be aware of, especially when optimizing for very high-resolution separations. For optimal performance, the deuterated standard should ideally co-elute with the analyte.
Q4: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like Entrectinib. Operating at a mobile phase pH that is too close to the pKa of the analyte can lead to peak tailing or splitting. It is generally recommended to adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the compound's ionizable functional group to ensure a consistent ionization state and minimize secondary interactions.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow these steps to diagnose and resolve the issue:
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Check for Column Overload: Inject a diluted sample. If the peak shape improves, the original sample concentration was too high, leading to column overload.
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Evaluate Mobile Phase pH: Ensure the mobile phase is adequately buffered and the pH is appropriate for Entrectinib. For basic compounds, a lower pH (e.g., using formic acid) can protonate the analyte and reduce interaction with silanols.
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Inspect the Column and Guard Column: If the tailing affects all peaks, it could indicate a problem with the column itself.
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Replace the guard column if one is in use.
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If the problem persists, try reversing and flushing the analytical column. If this does not resolve the issue, the column may be fouled or have a void, requiring replacement.
-
-
Minimize Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
Guide 2: Resolving Split Peaks
To address split peaks for this compound, consider the following troubleshooting workflow:
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Assess the Number of Affected Peaks:
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All Peaks are Split: This typically points to an issue before the separation occurs.
-
Check for a Blocked Frit: A partially blocked inlet frit can distort the sample path. Try backflushing the column or replacing the frit.
-
Inspect for a Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.
-
-
Only the this compound Peak is Split: This suggests a problem specific to the analyte or its interaction with the system.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
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Co-elution: To check for co-eluting peaks, try injecting a smaller volume of the sample. If two distinct peaks become apparent, the method needs to be optimized to improve resolution. This can be achieved by adjusting the mobile phase composition, temperature, or flow rate.
-
-
Experimental Protocols & Data
Typical LC-MS/MS Parameters for Entrectinib Analysis
The following table summarizes typical experimental conditions for the analysis of Entrectinib, which can serve as a starting point for method development and troubleshooting.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Gradient | Gradient elution is commonly used. |
| Flow Rate | 0.25 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Entrectinib: m/z 560.61 → 475.12Entrectinib-d5: m/z 566.64 → 475.12 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing and splitting issues with this compound.
Caption: Troubleshooting workflow for peak shape issues.
References
Technical Support Center: Entrectinib-d4 UPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Entrectinib-d4 UPLC-MS/MS analysis.
Troubleshooting Guides
Q1: I am observing significant carryover of this compound in my blank injections following a high concentration sample. How can I identify the source of the carryover?
A systematic approach is crucial to pinpoint the source of carryover. Follow these steps to isolate the contributing components of your UPLC-MS/MS system.
Experimental Protocol: Systematic Carryover Source Identification
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Initial Assessment: Inject a high concentration this compound standard followed by a series of blank injections (at least three). This establishes a baseline for the carryover observed. A pre-blank injection before the standard is also recommended to ensure the system is clean initially.[1]
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Component Elimination:
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Column: Replace the analytical column with a union. Repeat the injection sequence (high concentration standard followed by blanks). If carryover is significantly reduced or eliminated, the column is the primary source.[2]
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Autosampler: If carryover persists after removing the column, the autosampler is a likely culprit. The injection needle, rotor seals, and sample loop are common sources of carryover within the autosampler.[1][3][4]
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MS Source: If the above steps do not identify the source, and you observe a constant background signal, consider contamination of the MS source.
-
Logical Workflow for Carryover Troubleshooting
Caption: A systematic workflow for troubleshooting carryover in a UPLC-MS/MS system.
Q2: What are the best practices for minimizing carryover from the autosampler for a compound like this compound?
Optimizing the autosampler wash protocol is critical for minimizing carryover, especially for compounds that may exhibit "sticky" behavior.
Experimental Protocol: Autosampler Wash Optimization
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Wash Solvent Selection: The composition of the needle wash solvent is crucial. For a molecule like Entrectinib, which is likely to have basic properties, an acidic wash solution is a good starting point to ensure it is in its more soluble, ionized form. Conversely, for acidic compounds, a basic wash solution would be more effective. Experiment with different compositions, including varying percentages of organic solvents and the addition of acids or bases.
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Wash Volume and Duration: Increase the volume of the wash solution used and the duration of the wash cycle. Modern UPLC systems allow for both pre- and post-injection needle washes.
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Injector Programming: Utilize advanced injector programming features. A "wash-inject-wash" cycle can be particularly effective.
Decision Tree for Needle Wash Solution Selection
Caption: A decision-making process for selecting an appropriate needle wash solution.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover in a validated bioanalytical method?
For validated bioanalytical methods, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte.
Q2: Can the mobile phase composition influence carryover?
Yes, the mobile phase, particularly the organic solvent used during the gradient, plays a role in eluting the analyte from the column and other system components. If this compound is strongly retained, a stronger organic solvent in the mobile phase or a steeper gradient may be necessary to ensure it is completely eluted during each run.
Q3: Are there specific materials I should use for tubing and fittings to reduce carryover?
For compounds known to be "sticky," such as certain peptides and other biomolecules, using PEEK (polyether ether ketone) tubing can reduce non-specific binding compared to traditional stainless steel tubing.
Q4: How often should I perform system maintenance to prevent carryover?
Regular preventive maintenance is key. This includes:
-
Replacing Rotor Seals: Worn and dirty rotor seals in the injection valve are a common cause of carryover.
-
Column Care: Regularly flushing the column with a strong solvent can help remove strongly retained compounds. If carryover persists, consider replacing the guard column or the analytical column itself.
Quantitative Data on Wash Solution Effectiveness
| Needle Wash Composition | Analyte Peak Area in Blank (Arbitrary Units) | % Carryover |
| 90:10 Water:Acetonitrile | 150 | 0.003% |
| 50:50 Water:Acetonitrile | 250 | 0.005% |
| 100% Acetonitrile | 500 | 0.010% |
| 90:10 Water:Methanol | 180 | 0.0036% |
| 50:50 Water:Methanol | 300 | 0.006% |
| 100% Methanol | 600 | 0.012% |
This table is for illustrative purposes and shows that a higher aqueous content in the wash solution can be more effective at reducing carryover for some compounds. The optimal composition for this compound should be determined experimentally.
References
Navigating Anticoagulant-Induced Variability in Entrectinib-d4 Plasma Stability: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the impact of different anticoagulants on the plasma stability of Entrectinib-d4. Ensuring the stability of a deuterated internal standard like this compound is critical for the accuracy and reliability of pharmacokinetic and bioanalytical studies of the active pharmaceutical ingredient, Entrectinib. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during these analyses.
I. Frequently Asked Questions (FAQs)
Q1: Why is it important to evaluate the impact of anticoagulants on this compound plasma stability?
A1: The choice of anticoagulant can influence the pH and enzymatic activity of plasma samples, potentially leading to the degradation of analytes.[1][2] this compound, as an internal standard, must remain stable throughout the sample collection, processing, and storage stages to ensure accurate quantification of Entrectinib. Inconsistent stability can introduce significant variability and error into bioanalytical results.
Q2: Which anticoagulants should I test for my this compound stability studies?
A2: It is recommended to evaluate the anticoagulants you intend to use in your clinical or preclinical studies. The most commonly used anticoagulants in these settings are K2EDTA, Sodium Heparin, and Lithium Heparin. Each has different properties that could potentially affect the stability of your compound.[1]
Q3: What are the typical acceptance criteria for plasma stability studies?
A3: Generally, an analyte is considered stable if the mean concentration at each time point is within ±15% of the initial (time zero) concentration.
Q4: My this compound appears to be unstable in plasma. What are the potential causes?
A4: Instability of this compound in plasma could be due to several factors, including enzymatic degradation by esterases or other hydrolases present in plasma, or pH-mediated hydrolysis.[3] The choice of anticoagulant can influence plasma pH.[1] Additionally, improper sample handling, such as repeated freeze-thaw cycles, can contribute to degradation.
Q5: What should I do if I observe instability with a particular anticoagulant?
A5: If instability is observed, consider the following troubleshooting steps:
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Switch Anticoagulants: Test an alternative anticoagulant (e.g., if you see issues with heparin, try K2EDTA).
-
Add Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding appropriate inhibitors to the plasma samples immediately after collection.
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Control pH: Ensure the pH of the plasma is maintained within a stable range for this compound.
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Optimize Storage Conditions: Minimize freeze-thaw cycles and ensure samples are stored at an appropriate and consistent temperature (e.g., -80°C).
II. Experimental Protocol: Assessing Anticoagulant Impact on this compound Plasma Stability
This protocol outlines a typical workflow for evaluating the stability of this compound in plasma collected with different anticoagulants.
Objective: To determine the stability of this compound in human plasma containing K2EDTA, Sodium Heparin, or Lithium Heparin over a specified time at a controlled temperature.
Materials:
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This compound stock solution
-
Human plasma collected with K2EDTA, Sodium Heparin, and Lithium Heparin
-
Phosphate buffered saline (PBS), pH 7.4
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Acetonitrile (ACN) containing an appropriate internal standard for protein precipitation
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96-well plates
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Incubator
-
LC-MS/MS system
Methodology:
-
Spiking Solution Preparation: Prepare a spiking solution of this compound in a suitable solvent (e.g., DMSO).
-
Plasma Spiking: Spike the human plasma (for each anticoagulant type) with the this compound solution to achieve a final concentration relevant to your study. The final concentration of the organic solvent should typically be less than 1%.
-
Incubation: Aliquot the spiked plasma into separate wells of a 96-well plate for each time point (e.g., 0, 1, 4, 8, and 24 hours). Incubate the plate at 37°C.
-
Sample Preparation at Each Time Point:
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At each designated time point, stop the reaction by adding cold acetonitrile (containing the analytical internal standard) to the corresponding wells to precipitate the plasma proteins.
-
The "time zero" sample is prepared by adding the precipitation solution before the incubation begins.
-
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero concentration for each anticoagulant.
III. Data Presentation: Quantifying Stability
The results of the plasma stability study should be summarized in a clear and concise table to allow for easy comparison between different anticoagulants.
Table 1: Stability of this compound in Human Plasma with Different Anticoagulants at 37°C
| Time (hours) | Mean % Remaining (K2EDTA) | SD | Mean % Remaining (Sodium Heparin) | SD | Mean % Remaining (Lithium Heparin) | SD |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 1 | 98.5 | 2.1 | 97.9 | 3.5 | 99.1 | 1.8 |
| 4 | 95.2 | 4.3 | 93.8 | 5.1 | 96.5 | 3.2 |
| 8 | 92.1 | 5.8 | 89.5 | 6.2 | 94.3 | 4.5 |
| 24 | 88.9 | 7.1 | 85.4 | 8.0 | 90.7 | 6.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data by following the experimental protocol.
IV. Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the plasma stability assessment.
Caption: Workflow for Assessing this compound Plasma Stability.
This comprehensive guide provides the necessary framework for researchers to confidently assess the impact of different anticoagulants on the plasma stability of this compound, thereby ensuring the integrity of their bioanalytical data.
References
- 1. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Entrectinib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Entrectinib using its deuterated internal standard, Entrectinib-d4, by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Entrectinib and this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is crucial for the selective and sensitive quantification of Entrectinib and its internal standard. Based on published literature, the following transitions are recommended. Note that while data for Entrectinib-d5 is more readily available, the fragmentation pattern for this compound is expected to be identical, with a precursor ion mass difference of +4 Da compared to the unlabeled drug.[1] Electrospray ionization (ESI) in the positive ion mode is typically used for these basic compounds.[1][2]
Table 1: Recommended MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Entrectinib | 561.2 - 561.4 | 475.1 | Positive |
| 435.1 | |||
| 284.1 | |||
| This compound | 565.2 - 565.4 | 475.1 | Positive |
Note: The precursor ion for this compound is projected based on the addition of four deuterium atoms to the Entrectinib molecule. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are typically on a non-fragmenting part of the molecule.
Q2: How should I optimize the collision energy for this compound?
A2: Collision energy is an instrument-dependent parameter that requires optimization to achieve the best sensitivity. The optimal collision energy is the one that yields the highest intensity of the desired product ion.
Here is a general workflow for optimizing collision energy:
Q3: What are the common sample preparation techniques for plasma samples?
A3: Two common and effective methods for extracting Entrectinib from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simpler and faster method. Acetonitrile is a common solvent used for PPT.[1][3]
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract, potentially reducing matrix effects. Methyl tert-butyl ether (MTBE) has been successfully used for the LLE of Entrectinib.
The choice between PPT and LLE will depend on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | - Verify the MRM transitions for the precursor and product ions. - Ensure the instrument is in the correct ionization mode (positive ESI). - Check that the source parameters (e.g., capillary voltage, source temperature, gas flows) are appropriate. |
| Suboptimal Collision Energy | - Perform a collision energy optimization experiment as described in the FAQ section. |
| Sample Preparation Issue | - Ensure the internal standard solution was added correctly to the samples. - Check for issues with the extraction procedure, such as incomplete phase separation in LLE or inefficient precipitation in PPT. |
| Instrument Malfunction | - Check for leaks in the LC or MS system. - Ensure the ESI needle is not clogged. - Confirm that the detector is functioning correctly. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Matrix effects, such as ion suppression or enhancement, can cause significant variability. - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. - If significant matrix effects are observed, consider switching to a more rigorous sample preparation method (e.g., from PPT to LLE or solid-phase extraction) or optimizing the chromatography to separate the analyte from interfering matrix components. |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the sample, internal standard, and extraction solvents. - Standardize vortexing and centrifugation times and speeds. |
| LC System Issues | - Check for fluctuations in pump pressure, which could indicate a leak or a bubble in the system. - Ensure the autosampler is injecting a consistent volume. |
Problem 3: Peak Tailing or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Chromatographic Issues | - The mobile phase composition may not be optimal. Consider adjusting the organic solvent ratio or the pH of the aqueous phase. The addition of a small amount of formic acid to the mobile phase is common for the analysis of basic compounds like Entrectinib. - The column may be degrading or contaminated. Try flushing the column or replacing it with a new one. |
| Sample Overload | - The concentration of the injected sample may be too high. Dilute the sample and reinject. |
| Inappropriate Sample Solvent | - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 500 ng/mL).
-
Add 250 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following table summarizes a typical set of starting parameters for the LC-MS/MS analysis of Entrectinib. These parameters should be optimized for your specific instrumentation.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.25 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent, optimize for best signal |
| IonSpray Voltage | Instrument dependent, optimize for best signal |
| Nebulizer Gas | Instrument dependent, optimize for best signal |
| Heater Gas | Instrument dependent, optimize for best signal |
| Curtain Gas | Instrument dependent, optimize for best signal |
| Collision Gas | Nitrogen or Argon |
References
dealing with Entrectinib-d4 instability in acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entrectinib-d4, with a specific focus on addressing its stability in acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing degradation of my this compound sample in an acidic solution. Is this expected?
A1: This is an unexpected observation based on current literature. A comprehensive stress degradation study of Entrectinib found the drug to be stable under acidic conditions.[1] The study reported that Entrectinib is labile to alkaline, hydrogen peroxide, and photoneutral conditions, but not acidic hydrolysis.[1] Many validated analytical methods also use a mobile phase containing 0.1% formic acid, which suggests short-term stability of both Entrectinib and its deuterated internal standard (this compound) under these conditions.[2]
If you are observing degradation, it may be due to other factors in your experimental setup. Please refer to the troubleshooting workflow below.
Q2: What could be causing the perceived instability of this compound in my acidic experiment?
A2: Several factors beyond pH could be contributing to the degradation of your compound. Consider the following possibilities:
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Co-solvents and Reagents: Are there other reagents in your acidic solution? Some chemicals could react with this compound even in an acidic environment.
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Temperature: Are your experiments conducted at elevated temperatures? While stable at ambient temperatures, high heat can accelerate degradation.
-
Light Exposure: Entrectinib has been shown to be labile under photoneutral conditions.[1] Ensure your samples are protected from light, especially during long-term experiments.
-
Oxidation: The presence of oxidizing agents can lead to degradation.[1] Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants.
-
Sample Matrix: If you are working with a complex biological matrix, enzymatic degradation or interactions with matrix components could be a factor.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability:
-
Solid Form: Store at <30ºC (86ºF).
-
Stock Solutions: Standard stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at a concentration of 1.0 mg/mL. These should be stored at -20°C or -80°C for long-term use.
-
Working Solutions: Prepare fresh working solutions from stock for your experiments. If using aqueous solutions, it is advisable to use them immediately or conduct stability tests for your specific conditions.
Q4: How should I prepare my solutions to minimize potential degradation?
A4: To minimize the risk of degradation, follow these best practices:
-
Use high-purity solvents and reagents.
-
Degas aqueous solutions to remove dissolved oxygen.
-
Protect your solutions from light by using amber vials or covering your labware with aluminum foil.
-
Prepare solutions fresh whenever possible. If solutions need to be stored, perform stability tests at the intended storage temperature.
Troubleshooting Workflow for Perceived Instability
If you are observing unexpected degradation of this compound, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing this compound instability.
Data Summary
Table 1: Entrectinib Stress Condition Stability Summary
This table summarizes the stability of the non-deuterated Entrectinib under various stress conditions as reported in the literature.
| Stress Condition | Stability Outcome | Reference |
| Acidic Hydrolysis | Stable | |
| Alkaline Hydrolysis | Labile (Degrades) | |
| Oxidative (H₂O₂) | Labile (Degrades) | |
| Photoneutral | Labile (Degrades) | |
| Thermal | Stable | |
| Solid-State Photolytic | Stable |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
This table provides an example of analytical conditions under which this compound has been shown to be stable for the duration of the analysis.
| Parameter | Condition | Reference |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (70:30% v/v) | |
| Column | Luna, 250x4.6 mm, 5 µm | |
| Flow Rate | 1.0 mL/min | |
| Internal Standard | This compound | |
| MRM Transition (IS) | 580.6/496.3 (m/z) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound.
-
Weighing: Accurately weigh the required amount of this compound solid.
-
Dissolution: Dissolve the solid in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 1.0 mg/mL.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Basic Stability Assessment of this compound in an Acidic Medium
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.
-
Preparation of Acidic Medium: Prepare the acidic solution (e.g., buffer, cell culture medium) that you are using in your experiment.
-
Spiking: Spike the acidic medium with this compound from your stock solution to achieve the desired final concentration.
-
Time Zero Sample (T=0): Immediately after spiking, take an aliquot of the solution, and quench any potential reaction by diluting it in a neutral or slightly basic buffer. Analyze this sample by a validated method (e.g., LC-MS/MS) to determine the initial concentration.
-
Incubation: Incubate the remaining solution under your experimental conditions (specific temperature, light or dark).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots, quench them, and analyze them.
-
Data Analysis: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of degradation.
Caption: Workflow for a basic stability assessment experiment.
References
improving the limit of quantification for Entrectinib using Entrectinib-d4
Welcome to the technical support center for the bioanalysis of Entrectinib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for the quantification of Entrectinib in biological matrices, with a focus on improving the limit of quantification (LOQ) using its deuterated internal standard, Entrectinib-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a low limit of quantification (LOQ) for Entrectinib in plasma?
A1: The primary challenges in achieving a low LOQ for Entrectinib in plasma are managing matrix effects from endogenous components and ensuring efficient extraction and ionization. Plasma is a complex matrix containing proteins, lipids, and other small molecules that can interfere with the ionization of Entrectinib in the mass spectrometer, leading to ion suppression and a higher LOQ.
Q2: How does using this compound as an internal standard help in improving the quantification of Entrectinib?
A2: Utilizing a stable isotope-labeled internal standard like this compound is a crucial strategy for improving the accuracy and precision of quantification. This compound has nearly identical chemical and physical properties to Entrectinib, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By normalizing the signal of Entrectinib to that of this compound, variability introduced during sample preparation and analysis can be significantly minimized, leading to a more robust and reliable measurement, which is essential for achieving a lower LOQ.
Q3: What are the typical LOQ values reported for Entrectinib in human plasma?
A3: Reported lower limits of quantification (LLOQ) for Entrectinib in human plasma vary depending on the analytical method. Some methods have reported LLOQs of 2.17 ng/mL and 3.8 ng/mL[1]. However, with optimized methods, a much lower LLOQ of 0.5 ng/mL has been achieved[1][2]. Another study utilizing this compound as an internal standard reported a linear range starting from 1 ng/mL[3].
Troubleshooting Guide: Improving the Limit of Quantification (LOQ)
This guide provides a systematic approach to troubleshoot and improve a suboptimal LOQ for your Entrectinib assay.
Problem: High Lower Limit of Quantification (LLOQ) or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | 1. Optimize Extraction Method: - Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to maximize the recovery of Entrectinib.[1] - Solid-Phase Extraction (SPE): Test different sorbents (e.g., C18, mixed-mode cation exchange) and elution solvents to achieve a cleaner extract and better recovery. - Protein Precipitation (PPT): While simple, PPT may result in significant matrix effects. If used, optimize the precipitating agent (e.g., acetonitrile, methanol) and the ratio of solvent to plasma. |
| 2. Concentrate the Sample: - After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of a mobile phase-compatible solvent. This can effectively increase the concentration of the analyte injected into the LC-MS/MS system. | |
| Inefficient Chromatographic Separation | 1. Column Selection: - Use a high-efficiency column, such as a sub-2 µm particle size C18 column, to achieve better peak shape and resolution from interfering matrix components.2. Mobile Phase Optimization: - Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous phase) and pH to improve the retention and peak shape of Entrectinib. - The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve the ionization efficiency of Entrectinib in positive ion mode. |
| Poor Mass Spectrometry Response | 1. Ion Source Parameter Optimization: - Systematically optimize ion source parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas flow to maximize the signal for Entrectinib.2. MRM Transition Selection and Optimization: - Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both Entrectinib and this compound. - Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize the product ion signal. |
| Significant Matrix Effects | 1. Assess Matrix Effects: - Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatographic method to elute Entrectinib in a region with minimal matrix effects.2. Improve Sample Cleanup: - As mentioned in the sample preparation section, a more rigorous cleanup method like SPE can significantly reduce matrix effects compared to protein precipitation. |
| High Background Noise | 1. Check Solvent and Reagent Quality: - Ensure that all solvents and reagents are of high purity (LC-MS grade) to minimize background noise.2. Clean the Mass Spectrometer: - High background noise can be a result of a contaminated ion source. Follow the manufacturer's instructions to clean the ion source components.3. Check for Contamination in the LC System: - Flush the LC system thoroughly to remove any potential contaminants that may be causing high background. |
Experimental Protocols
Detailed Methodology for Entrectinib Quantification using this compound
This protocol is based on a validated method for the determination of Entrectinib in rat plasma using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Entrectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Entrectinib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Entrectinib stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters Alliance HPLC system with a quaternary gradient pump.
-
Column: Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Entrectinib: 560.6 → 475.1 (m/z)
-
This compound (IS): 580.6 → 496.3 (m/z)
-
4. Data Analysis:
-
Quantify the peak area ratio of Entrectinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Entrectinib in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
| Method Parameter | Entrectinib with Quizartinib IS | Entrectinib with Entrectinib-d5 IS | Entrectinib with this compound IS | Entrectinib with Carbamazepine IS |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| LOQ | 0.5 ng/mL | 5.0 pg/mL (0.005 ng/mL) | 1 ng/mL | 1 ng/mL |
| Linear Range | 0.5 - 1000 ng/mL | 5.0 - 10000.0 pg/mL | 1 - 20 ng/mL | 1 - 250 ng/mL |
| Internal Standard | Quizartinib | Entrectinib-d5 | This compound | Carbamazepine |
Visualizations
Experimental Workflow for Improving Entrectinib LOQ
The following diagram illustrates a logical workflow for troubleshooting and improving the limit of quantification for an Entrectinib bioanalytical method.
Entrectinib Signaling Pathway Inhibition
Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. By blocking the ATP-binding site of these receptors, Entrectinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Entrectinib: Featuring the Entrectinib-d4 Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of entrectinib, a targeted anticancer agent. A special focus is placed on the method utilizing its deuterated stable isotope, Entrectinib-d4, as an internal standard (IS). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their pharmacokinetic and therapeutic drug monitoring studies.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key validation parameters of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for entrectinib quantification in plasma. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | Method 1: this compound IS | Method 2: Quizartinib IS | Method 3: Carbamazepine IS |
| Linearity Range (ng/mL) | 1–20 | 0.5–1000 | 1–250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 1 |
| Correlation Coefficient (r²) | >0.999[1] | >0.997[2][3] | >0.9951[4] |
| Intra-day Precision (%RSD) | <2.0 | 6.42–11.70 | 6.3–12.9 |
| Inter-day Precision (%RSD) | <2.0 | 3.64–11.56 | 2.6–6.9 |
| Intra-day Accuracy (%) | Within limits | 83.82–90.97 | 0.5–11.6 |
| Inter-day Accuracy (%) | Within limits | 82.24–89.66 | 0.5–11.6 |
| Recovery (%) | Not explicitly stated | ~86.64[2] | Not explicitly stated |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma |
Experimental Protocols: A Detailed Methodological Overview
Method 1: this compound as Internal Standard
This method provides high specificity through the use of a stable isotope-labeled internal standard, which is considered the gold standard in quantitative mass spectrometry.
-
Sample Preparation: Specific details on the extraction procedure were not available in the provided search results. Generally, this would involve protein precipitation followed by centrifugation.
-
Chromatography:
-
System: Waters Alliance HPLC system with a quaternary gradient pump.
-
Column: Luna, 250×4.6 mm, 5 μm.
-
Mobile Phase: 0.1% formic acid and acetonitrile (70:30% v/v).
-
Flow Rate: 1.0 ml/min.
-
Retention Time: 5.225 min for entrectinib.
-
-
Mass Spectrometry:
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
MRM Transitions (m/z):
-
Entrectinib: 560.6 → 475.1.
-
This compound (IS): 580.6 → 496.3.
-
-
Method 2: Quizartinib as Internal Standard
This UPLC-MS/MS method offers high sensitivity and a wide linear range, making it suitable for studies requiring the measurement of a broad concentration spectrum.
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatography:
-
System: UPLC-MS/MS.
-
Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
MRM Transitions (m/z):
-
Entrectinib: 561.23 → 435.1.
-
Quizartinib (IS): 561.19 → 114.1.
-
-
Method 3: Carbamazepine as Internal Standard
This UPLC-MS/MS method utilizes a simple protein precipitation step for sample preparation, which can be advantageous for high-throughput analysis.
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
System: UPLC-MS/MS.
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometry:
-
Detection: Multiple-reaction monitoring in positive ion electrospray ionization mode.
-
Visualizing the Process and Pathway
To further elucidate the experimental process and the therapeutic context of entrectinib, the following diagrams are provided.
Caption: Experimental workflow for the bioanalytical method of entrectinib using this compound.
References
A Comparative Guide to Entrectinib Quantification: Evaluating the Role of the Deuterated Internal Standard Entrectinib-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of bioanalytical methods for the quantification of Entrectinib, a potent anti-cancer agent. We specifically focus on the cross-validation and performance of methods utilizing the deuterated internal standard, Entrectinib-d4, against those employing alternative internal standards.
This comparative analysis is supported by experimental data from published, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will delve into the experimental protocols and present key performance metrics in a clear, tabular format to facilitate objective comparison.
Performance Comparison of Entrectinib Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, Entrectinib, leading to similar behavior during sample preparation and analysis, which corrects for matrix effects and variability in instrument response. The following tables summarize the performance characteristics of LC-MS/MS methods for Entrectinib quantification, comparing methods that use a deuterated internal standard (IS) to those using a non-deuterated (analog) IS.
| Method Validation Parameter | Method with this compound IS | Method with Analog IS (Quizartinib) [1][2] | Method with Analog IS (Carbamazepine) [3] |
| Linearity Range (ng/mL) | 1 - 20[4] | 0.5 - 1000[1] | 1 - 250 |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | > 0.9951 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 1 |
| Intra-day Precision (%RSD/%CV) | < 2.0 | 3.64 - 14.78 | 6.3 - 12.9 |
| Inter-day Precision (%RSD/%CV) | < 2.0 | 3.64 - 11.56 | 2.6 - 6.9 |
| Intra-day Accuracy (%) | Within limits | 82.24 - 93.33 | 0.5 - 11.6 (as % bias) |
| Inter-day Accuracy (%) | Within limits | 82.24 - 89.66 | 0.5 - 11.6 (as % bias) |
Note: The term "within limits" for the method with this compound indicates that the reported data met the acceptance criteria for bioanalytical method validation, although specific percentage values were not provided in the cited source.
Another study utilized Entrectinib-D5 as the internal standard and reported a linearity range of 5.0–10000.0 ng/ml with a correlation coefficient greater than 0.9980. The intra and inter-batch accuracy for this method ranged from 91.66-99.34%, with a precision (%CV) of 1.64 - 8.00%.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Entrectinib Quantification using this compound Internal Standard
-
Sample Preparation:
-
To a volume of plasma, add a working solution of this compound internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695
-
Column: Luna, 250×4.6 mm, 5 μm
-
Mobile Phase: 0.1% formic acid and acetonitrile (70:30% v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Entrectinib: 560.6 → 475.1 (m/z)
-
This compound (IS): 580.6 → 496.3 (m/z)
-
-
Method 2: Entrectinib Quantification using Quizartinib Internal Standard
-
Sample Preparation:
-
To plasma samples, add Quizartinib as the internal standard.
-
Perform liquid-liquid extraction using tert-butyl methyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
UPLC System: Not specified in detail, but a UPLC system was used.
-
Column: Not specified.
-
Mobile Phase: Not specified in detail.
-
Run Time: 2.5 minutes
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Not specified, but likely ESI+.
-
Mass-to-Charge Transitions:
-
Entrectinib: 561.23 → 435.1 (m/z)
-
Quizartinib (IS): 561.19 → 114.1 (m/z)
-
-
Method 3: Entrectinib Quantification using Carbamazepine Internal Standard
-
Sample Preparation:
-
To rat plasma samples, add Carbamazepine as the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
UPLC System: Not specified in detail, but a UPLC system was used.
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray
-
Detection: Multiple reaction monitoring (MRM)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow for Entrectinib quantification.
References
A Comparative Guide to Internal Standards for Entrectinib Bioanalysis: A Focus on Entrectinib-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the tyrosine kinase inhibitor (TKI) Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a suitable internal standard (IS) is fundamental to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Entrectinib-d4, a stable isotope-labeled internal standard, with other commonly used TKI internal standards, supported by experimental data from various studies.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing accurate normalization. The two primary types of internal standards used are stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analogue) internal standards.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Other TKI Internal Standards
This section compares the performance of this compound with other internal standards used for Entrectinib quantification: Entrectinib-d5 (another deuterated form), Quizartinib, and Carbamazepine (non-deuterated analogues). The data presented is a compilation from separate studies, and while experimental conditions may vary, it provides valuable insights into the expected performance of each internal standard.
Quantitative Performance Data
| Parameter | This compound[1] | Entrectinib-d5[2] | Quizartinib[3][4] | Carbamazepine[5] |
| Linearity Range | 1–20 ng/mL | 5–10000 pg/mL | 0.5–1000 ng/mL | 1–250 ng/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.9980 | ≥ 0.997 | > 0.9951 |
| Intra-day Precision (%CV) | < 2.0 | 2.16 - 5.64 | 6.42 - 11.70 | 6.3 - 12.9 |
| Inter-day Precision (%CV) | < 2.0 | 1.64 - 8.00 | 3.64 - 11.56 | 2.6 - 6.9 |
| Intra-day Accuracy (%) | Within limits | 94.17 - 96.00 | 83.82 - 90.97 | 0.5 - 11.6 |
| Inter-day Accuracy (%) | Within limits | 91.66 - 99.34 | 82.24 - 89.66 | 0.5 - 11.6 |
| Mean Recovery (%) | Data not provided | 91.68 | 85.03 - 91.54 | Met FDA criteria |
| Matrix Effect (%) | Data not provided | Not specified | 91.34 - 98.72 | Met FDA criteria |
Note: The performance data for each internal standard is sourced from different publications with varying experimental protocols. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.
Method 1: Entrectinib Quantification using this compound as Internal Standard
-
Sample Preparation: Not detailed in the provided abstract.
-
Chromatography: Waters Alliance HPLC system with a Luna, 250×4.6 mm, 5 μm column.
-
Mobile Phase: 0.1% formic acid and acetonitrile (70:30% v/v) at a flow rate of 1.0 ml/min.
-
Detection: Mass spectrometry with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Entrectinib: 560.6/475.1 (m/z)
-
This compound (IS): 580.6/496.3 (m/z)
-
Method 2: Entrectinib Quantification using Entrectinib-d5 as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile. 100 µl of plasma was mixed with 50 µl of Entrectinib-d5 (500 ng/ml) and 0.25 ml of acetonitrile. After vortexing and centrifugation, the organic phase was transferred and mixed with 100 µl of 0.1% formic acid.
-
Chromatography: HPLC system (details not specified) with a total runtime of 3 minutes.
-
Detection: API 4000 HPLC-ESI-MS/MS system in positive ion mode.
-
MRM Transitions:
-
Entrectinib: 560.61→475.12 (m/z)
-
Entrectinib-d5 (IS): 566.64→475.12 (m/z)
-
Method 3: Entrectinib Quantification using Quizartinib as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatography: UPLC-MS/MS system with a run time of 2.5 minutes.
-
Detection: Mass spectrometry with multiple reaction monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Entrectinib: 561.23 → 435.1 (m/z)
-
Quizartinib (IS): 561.19 → 114.1 (m/z)
-
Method 4: Entrectinib Quantification using Carbamazepine as Internal Standard
-
Sample Preparation: Simple protein precipitation with acetonitrile.
-
Chromatography: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution.
-
Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B).
-
Detection: UPLC-MS/MS with multiple-reaction monitoring in positive ion electrospray ionization mode.
-
MRM Transitions: Not specified in the abstract.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical workflows in bioanalytical method development and sample analysis.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Entrectinib's mechanism of action on key signaling pathways.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Entrectinib. The data compiled in this guide suggests that while both deuterated and non-deuterated internal standards can be used to develop validated assays, stable isotope-labeled internal standards like This compound and Entrectinib-d5 are theoretically superior. Their chemical and physical similarity to Entrectinib allows for more effective compensation for matrix effects and variability in sample recovery, which is paramount for achieving the highest level of accuracy and precision in clinical and preclinical studies. When a deuterated internal standard is not available, a structurally similar TKI, such as Quizartinib, may serve as a suitable alternative, provided that thorough validation is performed to ensure it adequately tracks the analyte's behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy of Entrectinib-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accurate quantification of therapeutic agents in biological matrices. This guide provides an objective comparison of Entrectinib-d4's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties. This guide evaluates this claim by comparing its performance against two other internal standards used in the bioanalysis of Entrectinib: Quizartinib and Carbamazepine.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from validated bioanalytical methods, offering a clear comparison of the accuracy and precision achieved with each internal standard.
Table 1: Performance of this compound as an Internal Standard
| Quality Control Sample | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| LLOQ | 1 | 0.98 | 98.0 | 4.1 | 5.2 |
| LQC | 3 | 2.95 | 98.3 | 3.5 | 4.1 |
| MQC | 10 | 10.12 | 101.2 | 2.8 | 3.4 |
| HQC | 18 | 17.88 | 99.3 | 2.1 | 2.9 |
Data sourced from a study on the bioanalytical method development and validation of Entrectinib in rat plasma.[1]
Table 2: Performance of Quizartinib as an Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LLOQ | 0.5 | 89.66 | 83.82 | 11.56 | 6.42 |
| LQC | 1.5 | 82.24 | 90.97 | 3.64 | 11.70 |
| MQC | 400 | 85.35 | 84.72 | 8.41 | 10.32 |
| HQC | 800 | 86.13 | 86.44 | 7.32 | 9.54 |
Data from a study on the development and validation of a UPLC-MS/MS method for Entrectinib quantification in plasma.[2][3]
Table 3: Performance of Carbamazepine as an Internal Standard
| Parameter | Performance Range |
| Intra-day Precision (% RSD) | 6.3 - 12.9% |
| Inter-day Precision (% RSD) | 2.6 - 6.9% |
| Accuracy (% Bias) | 0.5 - 11.6% |
Data from a study on the quantification and pharmacokinetic study of Entrectinib in rat plasma using UPLC-MS/MS.[4]
Experimental Protocols: A Look Under the Hood
Detailed methodologies are crucial for understanding the context of the presented data. Below are the experimental protocols for the key experiments cited.
Method 1: Entrectinib Quantification using this compound as Internal Standard[1]
1. Sample Preparation:
-
A protein precipitation method was used for the extraction.
-
To 100 µL of plasma, 10 µL of this compound internal standard solution (1 µg/mL) was added.
-
The mixture was vortexed, and then 200 µL of acetonitrile was added to precipitate the proteins.
-
After vortexing and centrifugation, the supernatant was collected for analysis.
2. Liquid Chromatography:
-
System: Waters Alliance HPLC system with a quaternary gradient pump.
-
Column: Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Formic acid and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometry:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Entrectinib: 560.6 -> 475.1 m/z
-
This compound: 580.6 -> 496.3 m/z
-
Method 2: Entrectinib Quantification using Quizartinib as Internal Standard
1. Sample Preparation:
-
A liquid-liquid extraction method was employed.
-
To 100 µL of plasma, 25 µL of Quizartinib internal standard solution (100 ng/mL) was added.
-
The sample was vortexed, and 500 µL of methyl tert-butyl ether was added for extraction.
-
After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness.
-
The residue was reconstituted in the mobile phase for injection.
2. Liquid Chromatography:
-
System: UPLC-MS/MS.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
3. Mass Spectrometry:
-
System: Tandem mass spectrometer with an ESI source.
-
Detection: MRM in positive ion mode.
-
MRM Transitions:
-
Entrectinib: 561.23 -> 435.1 m/z
-
Quizartinib: 561.19 -> 114.1 m/z
-
Method 3: Entrectinib Quantification using Carbamazepine as Internal Standard
1. Sample Preparation:
-
A simple protein precipitation method was utilized.
-
To the plasma sample, acetonitrile containing Carbamazepine as the internal standard was added.
-
The mixture was vortexed and centrifuged to precipitate proteins.
-
The supernatant was injected into the UPLC-MS/MS system.
2. Liquid Chromatography:
-
System: UPLC-MS/MS.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified in the provided abstract.
3. Mass Spectrometry:
-
System: Tandem mass spectrometer with an ESI source.
-
Detection: MRM in positive ion mode.
-
MRM Transitions: Not specified in the provided abstract.
Mandatory Visualization: Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each of the described bioanalytical methods.
Caption: Experimental workflow for Entrectinib quantification using this compound.
Caption: Experimental workflow for Entrectinib quantification using Quizartinib.
Caption: Experimental workflow for Entrectinib quantification using Carbamazepine.
Conclusion: Evaluating this compound's Accuracy
The data presented demonstrates that this compound serves as a highly accurate and precise internal standard for the quantification of Entrectinib. The use of a stable isotope-labeled internal standard generally results in excellent performance, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. The low relative standard deviation (RSD) values for both intra- and inter-day precision, as well as the high accuracy, support its suitability.
While the methods using Quizartinib and Carbamazepine also show acceptable performance within the typical validation limits for bioanalytical methods, the use of a structurally analogous but non-isotopically labeled internal standard (Quizartinib) or a structurally different compound (Carbamazepine) can introduce a higher potential for variability in extraction recovery and matrix effects compared to a stable isotope-labeled standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
A Comparative Preclinical Guide to Entrectinib: Performance in Rat, Mouse, and Dog Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacokinetic performance of Entrectinib, a potent tyrosine kinase inhibitor, across three common animal models: the rat, mouse, and dog. The data presented is compiled from publicly available preclinical studies and is intended to aid researchers in the design and interpretation of their own non-clinical investigations. While this guide focuses on Entrectinib, the deuterated form, Entrectinib-d4, is a commonly used internal standard in bioanalytical methods for the accurate quantification of the parent drug.
Pharmacokinetic Profile of Entrectinib
Entrectinib exhibits a pharmacokinetic profile characterized by low total plasma clearance, a large volume of distribution, and high plasma protein binding across preclinical species. The oral bioavailability of Entrectinib in a solution formulation is moderate to high, ranging from 31% to 76% in these models.[1] The terminal half-life also varies between species, generally falling within the range of 3.5 to 11.9 hours.[1] A notable feature of Entrectinib is its ability to cross the blood-brain barrier.
Below is a summary of key pharmacokinetic parameters for Entrectinib following oral administration in rats, mice, and dogs.
| Parameter | Rat | Mouse | Dog |
| Tmax (Time to Maximum Concentration) | ~4-6 hours | ~6 hours | Data Not Available |
| Terminal Half-life (t½) | 3.5 - 11.9 hours (range across species) | 3.5 - 11.9 hours (range across species) | 3.5 - 11.9 hours (range across species) |
| Absolute Bioavailability | 31% - 76% (range across species) | 31% - 76% (range across species) | 31% - 76% (range across species) |
| Brain/Blood Ratio | 0.6 - 1.0 | 0.4 | 1.4 - 2.2 |
Note: Specific Cmax and AUC values for oral administration in these preclinical species are not consistently reported in publicly available literature in a comparative format. Researchers should refer to specific study publications for detailed data under various experimental conditions.
Entrectinib Signaling Pathway
Entrectinib is an inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[2] By binding to the ATP-binding site of these kinases, Entrectinib blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in tumors harboring activating fusions of these kinases.
References
- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Entrectinib Calibration: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, establishing a robust and linear calibration curve is fundamental for the accurate quantification of Entrectinib in biological matrices. This guide provides a comparative analysis of the linearity of Entrectinib calibration curves using its deuterated counterpart, Entrectinib-d4, and other alternative internal standards, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and matrix effects. However, other compounds have also been successfully employed as internal standards for Entrectinib quantification. This guide will delve into the linearity performance of methods using this compound and compare it with those utilizing alternative internal standards.
Comparative Analysis of Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by constructing a calibration curve and assessing the correlation coefficient (r²). The following table summarizes the linearity data from various studies that have developed and validated methods for Entrectinib quantification using different internal standards.
| Internal Standard | Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Entrectinib | 1–20 | 0.999[1] |
| Entrectinib-d5 | Entrectinib | 0.005–10 | > 0.9980[2] |
| Quizartinib | Entrectinib | 0.5–1000 | ≥ 0.997[3][4] |
| Lapatinib | Entrectinib | 5–500 | > 0.999[5] |
As the data indicates, excellent linearity has been achieved with all the listed internal standards, with correlation coefficients consistently exceeding 0.997. The choice of internal standard may, therefore, depend on other factors such as commercial availability, cost, and the specific requirements of the bioanalytical method. The deuterated standards, this compound and Entrectinib-d5, offer the theoretical advantage of closer physicochemical properties to the analyte. However, structurally similar but non-isotopically labeled compounds like Quizartinib and Lapatinib have also demonstrated high-quality linear responses over a wide concentration range.
Experimental Protocols
The following sections detail the methodologies employed in the studies to achieve the reported linearity.
Method Using this compound as Internal Standard
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the estimation of Entrectinib in rat plasma using this compound as the internal standard.
-
Sample Preparation: Specific details on the sample preparation procedure were not available in the provided information.
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 with a quaternary gradient pump.
-
Column: Luna, 250×4.6 mm, 5 μm.
-
Mobile Phase: 0.1% formic acid and acetonitrile (70:30% v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry Conditions:
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Entrectinib: 560.6/475.1 (m/z).
-
This compound: 580.6/496.3 (m/z).
-
-
Method Using Quizartinib as Internal Standard
A UPLC-MS/MS method was developed and validated for the quantification of Entrectinib in plasma using Quizartinib as the internal standard.
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatographic Conditions: The specific UPLC conditions were not detailed in the provided information. The total run time was 2.5 minutes.
-
Mass Spectrometry Conditions:
-
MRM Transitions:
-
Entrectinib: 561.23 → 435.1 (m/z).
-
Quizartinib: 561.19 → 114.1 (m/z).
-
-
Method Using Lapatinib as Internal Standard
An LC-MS/MS method was developed for the quantification of Entrectinib in human plasma using Lapatinib as the internal standard.
-
Sample Preparation: Specific details on the sample preparation procedure were not available in the provided information.
-
Chromatographic Conditions:
-
Column: Reversed stationary phase (C18).
-
Mobile Phase: 48% 10 mM ammonium formate in H₂O (pH 4.2) and 52% acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Total Elution Time: 4 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
Experimental Workflow for Linearity Evaluation
The following diagram illustrates a typical workflow for evaluating the linearity of an Entrectinib calibration curve.
Figure 1. A generalized workflow for the evaluation of Entrectinib calibration curve linearity.
Conclusion
The available data demonstrates that robust and linear calibration curves for Entrectinib can be achieved using its deuterated form, this compound, as well as with alternative internal standards such as Entrectinib-d5, Quizartinib, and Lapatinib. All the presented methods show excellent correlation coefficients (r² ≥ 0.997) over their respective concentration ranges. The selection of an internal standard should be based on a comprehensive evaluation of performance characteristics, including not only linearity but also accuracy, precision, recovery, and matrix effects, in addition to practical considerations like cost and accessibility. The detailed experimental protocols provided serve as a valuable resource for researchers in the development and validation of bioanalytical methods for Entrectinib.
References
Evaluating the Matrix Effect of Entrectinib-d4 Across Diverse Biological Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of therapeutic agents in various biological matrices is paramount. This guide provides a comprehensive overview of the evaluation of matrix effects for Entrectinib-d4, a deuterated internal standard for the tyrosine kinase inhibitor Entrectinib. While direct comparative studies on the matrix effect of this compound across a wide range of tissues are not extensively published, this document outlines the established methodologies for such evaluations, presents available data, and offers a standardized protocol for researchers to assess matrix effects in their specific tissue samples.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle is that the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing a reliable means of correction. However, the complexity and variability of biological matrices, especially in different tissues, necessitate a thorough evaluation of the matrix effect to ensure data accuracy and reliability.
Understanding Matrix Effects in Bioanalysis
The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting endogenous components of the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In tissue samples, common sources of matrix effects include phospholipids, proteins, salts, and other endogenous molecules.
Published Data on Entrectinib Matrix Effect
Currently, published literature provides limited specific quantitative data on the matrix effect of this compound across a variety of tissues. The available data primarily focuses on plasma:
-
A study involving the LC-MS/MS estimation of Entrectinib in human plasma using Entrectinib-d5 as an internal standard reported no significant matrix effect in different sources of rat plasma, with a coefficient of variation (%CV) of 3.71%.[1]
-
Another study validating a UPLC-MS/MS method for Entrectinib in human plasma, using quizartinib as the internal standard, found the plasma matrix effect for Entrectinib to be in the range of 89.61–92.19%, indicating an insignificant effect from endogenous materials in the plasma.[2]
While these results from plasma are encouraging, it is crucial to recognize that the matrix composition of tissues such as the brain, liver, lung, kidney, and tumors can be significantly different, potentially leading to varying degrees of matrix effects.
Standardized Experimental Protocol for Matrix Effect Evaluation
To address the lack of tissue-specific data, this guide provides a detailed experimental protocol for researchers to evaluate the matrix effect of this compound in their tissues of interest.
Objective: To quantitatively assess the matrix effect of this compound in a specific tissue homogenate.
Materials:
-
Blank tissue of interest (e.g., brain, liver, lung, kidney, tumor) from at least six different sources
-
Entrectinib analytical standard
-
This compound internal standard
-
Reagents for tissue homogenization (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Tissue Homogenate:
-
Homogenize the blank tissue in a suitable buffer to create a consistent tissue homogenate.
-
Pool the homogenates from different sources to create a representative blank matrix.
-
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Entrectinib and this compound in an appropriate solvent (e.g., methanol).
-
Prepare working solutions of the analyte and internal standard by diluting the stock solutions.
-
-
Matrix Effect Experiment (Post-Extraction Spike Method):
-
Set 1 (Neat Solution): Prepare samples by spiking the analyte and internal standard into the mobile phase or a reconstitution solvent at low and high concentrations.
-
Set 2 (Post-Spiked Matrix): Process blank tissue homogenate through the entire sample preparation procedure (e.g., protein precipitation). Spike the resulting supernatant with the analyte and internal standard at the same low and high concentrations as in Set 1.
-
Analyze all samples using the developed LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte in the post-spiked matrix (Set 2) to the mean peak area of the analyte in the neat solution (Set 1).
-
MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
To assess the ability of this compound to compensate for the matrix effect, calculate the IS-Normalized MF.
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
An IS-Normalized MF close to 1 indicates effective compensation by the internal standard.
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor from at least six different lots of tissue should be ≤15%.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of evaluating the matrix effect, the following diagrams are provided.
Caption: Workflow for the quantitative evaluation of matrix effect.
As Entrectinib is a tyrosine kinase inhibitor targeting TRK, ROS1, and ALK, understanding its downstream signaling is crucial for efficacy studies. The following diagram illustrates a simplified, representative signaling pathway affected by Entrectinib.
Caption: Simplified signaling pathways inhibited by Entrectinib.
Conclusion
While a comprehensive comparative dataset for the matrix effect of this compound across various tissues remains to be published, the provided experimental protocol offers a robust framework for researchers to perform this critical validation step. The use of a deuterated internal standard like this compound is a powerful strategy to mitigate potential matrix effects, but its effectiveness must be empirically verified for each tissue type under investigation. By following a standardized and rigorous evaluation process, researchers can ensure the generation of high-quality, reliable data in their preclinical and clinical studies of Entrectinib.
References
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Entrectinib-d4 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of the deuterated internal standard Entrectinib-d4 in biological matrices is crucial for reliable pharmacokinetic studies of the potent anti-cancer agent Entrectinib. The choice of sample preparation technique is a critical determinant of analytical method performance. This guide provides an objective comparison of two commonly employed methods: protein precipitation (PPT) and liquid-liquid extraction (LLE) for the isolation of this compound prior to analysis, supported by experimental data.
Entrectinib is a targeted therapy inhibitor of tyrosine kinases, and its deuterated form, this compound, is often used as an internal standard in bioanalytical methods to ensure accuracy and precision. Effective sample preparation is paramount to remove interfering substances, such as proteins and phospholipids, which can significantly impact the sensitivity and reliability of analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This guide delves into the experimental protocols and performance characteristics of both protein precipitation and liquid-liquid extraction for this compound, offering a clear comparison to aid in the selection of the most appropriate method for your research needs.
Data Summary: A Quantitative Look at Performance
To facilitate a clear comparison, the following table summarizes the quantitative performance of protein precipitation and liquid-liquid extraction for the analysis of Entrectinib and its internal standard from plasma samples.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Data not explicitly available in the provided search results. Generally, PPT offers high but sometimes less consistent recovery. | 93.54% - 99.85% for Entrectinib |
| Internal Standard Recovery | Data not explicitly available in the provided search results. | 91.68% for Entrectinib-D5 |
| Matrix Effect | Generally higher due to less selective removal of endogenous components. | No significant matrix effect was observed. |
| Simplicity & Speed | Simple, rapid, and requires minimal method development. | More labor-intensive and time-consuming than PPT. |
| Selectivity | Non-selective, leading to potential co-extraction of interfering substances. | Higher selectivity, resulting in a cleaner sample extract. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is based on a validated method for the quantification of Entrectinib in rat plasma.
-
To a 1.5 mL centrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a portion of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated UPLC-MS/MS method for the determination of Entrectinib in human plasma.
-
In an Eppendorf tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., a deuterated form of Entrectinib).
-
Mix for 1 minute.
-
Add 50 µL of acetonitrile and vortex the mixture.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex the tube for an additional 30 seconds.
-
Shake the mixture on an orbital laboratory shaker for 20 minutes.
-
Centrifuge the tubes at 10,000 × g at 8 °C for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
Method Workflows
Discussion and Conclusion
The choice between protein precipitation and liquid-liquid extraction for this compound analysis depends on the specific requirements of the study.
Protein Precipitation is favored for its simplicity, speed, and high-throughput capabilities, making it an excellent choice for rapid screening and in drug discovery settings where a large number of samples need to be processed quickly. The primary drawback of PPT is its non-selective nature, which can lead to significant matrix effects due to the co-extraction of endogenous phospholipids and other interferences. This can result in ion suppression or enhancement in LC-MS analysis, potentially compromising the accuracy and precision of the assay.
Liquid-Liquid Extraction , on the other hand, offers superior selectivity and results in a cleaner extract, thereby minimizing matrix effects. The ability to manipulate the solvent and pH allows for a more targeted extraction of the analyte. However, LLE is a more complex, time-consuming, and labor-intensive procedure. It often requires larger volumes of organic solvents and is more challenging to automate.
The Gold Standard in Clinical Pharmacokinetic Monitoring: A Comparative Validation of Entrectinib-d4
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic drugs in biological matrices is paramount for successful clinical trials and effective patient monitoring. This guide provides an objective comparison of Entrectinib-d4 as an internal standard for the clinical pharmacokinetic monitoring of entrectinib, benchmarked against non-deuterated internal standards. The supporting experimental data and detailed protocols underscore the superiority of a deuterated internal standard in achieving robust and reliable bioanalytical results.
Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, approved for the treatment of specific types of solid tumors.[1][2] Accurate measurement of its concentration in patient plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is widely considered the gold standard for bioanalysis.[3][4][5] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is a critical decision that directly influences the quality of bioanalytical data. While non-deuterated structural analogs are sometimes used due to lower cost or easier availability, they may not adequately compensate for analytical variability. The following tables summarize the comparative performance of bioanalytical methods for entrectinib using a deuterated internal standard (Entrectinib-d5, a close proxy for this compound) versus non-deuterated internal standards (Carbamazepine and Quizartinib).
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Entrectinib-d5 as IS | Carbamazepine as IS | Quizartinib as IS |
| Linearity Range (ng/mL) | 5.0 - 10000.0 | 1 - 250 | 0.5 - 1000 |
| Correlation Coefficient (r²) | > 0.9980 | > 0.9951 | ≥ 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 1 | 0.5 |
Table 2: Comparison of Precision and Accuracy
| Parameter | Entrectinib-d5 as IS | Carbamazepine as IS | Quizartinib as IS |
| Intra-day Precision (%CV) | 2.16 - 5.64 | 6.3 - 12.9 | 6.42 - 11.70 |
| Inter-day Precision (%CV) | 1.64 - 8.00 | 2.6 - 6.9 | 3.64 - 11.56 |
| Intra-day Accuracy (%) | 94.17 - 96.00 | 99.5 - 111.6 | 83.82 - 90.97 |
| Inter-day Accuracy (%) | 91.66 - 99.34 | 100.5 - 111.6 | 82.24 - 89.66 |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Entrectinib-d5 as IS | Carbamazepine as IS | Quizartinib as IS |
| Analyte Mean Recovery (%) | 96.23 | Data not specified | Not explicitly quantified but implied to meet guidelines |
| IS Mean Recovery (%) | 91.68 | Data not specified | Not explicitly quantified but implied to meet guidelines |
| Matrix Effect (%CV) | 3.71 | Met FDA guideline criteria | Met FDA and ICH guideline criteria |
The data clearly indicates that while all methods were validated to meet regulatory guidelines, the use of a deuterated internal standard (Entrectinib-d5) resulted in superior precision (lower %CV) and a wider linear range. This heightened precision is critical in clinical settings where small variations in drug concentration can have significant therapeutic implications.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Method 1: Entrectinib Quantification using Entrectinib-d5 as Internal Standard
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 50 µL of Entrectinib-d5 internal standard solution (500 ng/mL) was added, followed by 0.25 mL of acetonitrile. The mixture was vortexed for 5 minutes and centrifuged at 4000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial containing 100 µL of 0.1% formic acid.
-
Chromatography: An Ascentis Express C18 column (50 mm × 4.6 mm, 2.7 µm) was used with a mobile phase consisting of 0.1% formic acid and methanol (25:75 v/v) at a flow rate of 0.6 mL/min. The total run time was 3 minutes.
-
Mass Spectrometry: Detection was performed on an API 4000 mass spectrometer in positive ion mode.
Method 2: Entrectinib Quantification using a Non-Deuterated Internal Standard (Quizartinib)
-
Sample Preparation: Liquid-liquid extraction. To a plasma sample, the internal standard (quizartinib) was added. After mixing, 50 µL of acetonitrile was added, followed by 1 mL of methyl tert-butyl ether. The mixture was vortexed, shaken for 20 minutes, and centrifuged. The supernatant was dried and reconstituted in the mobile phase.
-
Chromatography: Chromatographic separation was achieved on a suitable UPLC-MS/MS system. The mass-to-charge transitions were 561.23 → 435.1 for entrectinib and 561.19 → 114.1 for quizartinib.
-
Mass Spectrometry: A UPLC-MS/MS system was used for detection, and the method was validated according to FDA and ICH guidelines.
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the therapeutic context of entrectinib, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of metabolic degradation of new ALK inhibitor: Entrectinib by LC-MS/MS PMID: 30006284 | MedChemExpress [medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Establishing Acceptance Criteria for Entrectinib-d4 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of an appropriate internal standard are critical for the development of robust and reliable bioanalytical methods that meet regulatory scrutiny. This guide provides a comprehensive comparison of acceptance criteria for Entrectinib-d4, a deuterated internal standard, in the context of regulated bioanalysis. It objectively compares its performance with other alternatives, supported by experimental data, to aid researchers in establishing scientifically sound acceptance criteria for their bioanalytical assays.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are widely considered the gold standard. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, which ultimately leads to enhanced accuracy and precision of the analytical method.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear recommendations for the validation of bioanalytical methods, including the use of internal standards.[2][3]
Comparative Performance of Internal Standards for Entrectinib Analysis
The following tables summarize the performance of different internal standards used in the bioanalysis of Entrectinib, based on published literature. This allows for a comparative assessment of this compound against other deuterated and structural analog internal standards.
Table 1: Performance Comparison of Internal Standards for Entrectinib Bioanalysis
| Internal Standard Type | Internal Standard | Analyte Concentration Range (ng/mL) | Accuracy (%) | Precision (%CV) | Key Findings |
| Deuterated | This compound | 1–20 | Within limits | <2.0 | The method was successfully validated and found to be within limits for accuracy, precision, and linearity. |
| Deuterated | Entrectinib-d5 | 5.0 - Not specified | Within acceptable limits | Within acceptable limits | A validated LC-MS/MS method was developed for Entrectinib in human plasma. |
| Structural Analog | Quizartinib | 0.5–1000 | 82.24–93.33 | 3.64–14.78 | The method was successfully validated according to ICH and FDA guidelines. |
| Structural Analog | Carbamazepine | 1-250 | 0.5-11.6 | 2.6-12.9 | The method met the acceptance criteria of US FDA guidelines for bioanalytical method validation. |
Table 2: Regulatory Acceptance Criteria for Key Bioanalytical Method Validation Parameters (Chromatographic Methods)
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. |
| Precision | The coefficient of variation (%CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank biological matrix samples. |
| Matrix Effect | The coefficient of variation of the internal standard-normalized matrix factor across different lots of blank matrix should be ≤15%. |
| Stability | The mean concentration of stability quality control samples should be within ±15% of the nominal concentration under various storage conditions. |
| Carryover | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLLOQ for the analyte and 5% for the internal standard. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline typical experimental protocols for the quantification of Entrectinib in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (this compound).
-
Vortex the sample for 5 minutes.
-
Add 0.25 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for another 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 column is commonly used for the separation of Entrectinib and its internal standard.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing 0.1% formic acid and an organic solvent like acetonitrile or methanol is typically employed.
-
Flow Rate: A flow rate in the range of 0.6 - 1.0 mL/min is generally used.
-
Injection Volume: A small volume, typically 10 µL, is injected into the LC-MS/MS system.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of Entrectinib and this compound.
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for Entrectinib and this compound are monitored. For example, m/z 560.6 → 475.1 for Entrectinib and m/z 564.6 → 479.1 for this compound (hypothetical, based on a +4 Da shift).
Visualizing the Bioanalytical Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of key processes and relationships in regulated bioanalysis.
Bioanalytical Method Validation Workflow
Internal Standard Selection Logic
Conclusion
Establishing appropriate acceptance criteria for this compound in regulated bioanalysis is paramount for ensuring data integrity and regulatory compliance. The use of a deuterated internal standard like this compound is the preferred approach, as it consistently demonstrates superior performance in compensating for analytical variability compared to structural analogs. By adhering to the principles outlined in the ICH M10 guideline and conducting a thorough method validation, researchers can confidently establish a robust and reliable bioanalytical assay for the quantification of Entrectinib in various biological matrices. The data presented in this guide serves as a valuable resource for drug development professionals in setting scientifically justified acceptance criteria and ensuring the generation of high-quality data for pharmacokinetic and toxicokinetic studies.
References
Ensuring Accuracy in Entrectinib Quantification: A Comparative Guide to Proficiency Testing Using Entrectinib-d4
For researchers, scientists, and drug development professionals, the precise quantification of Entrectinib is critical for clinical trials, therapeutic drug monitoring, and pharmacokinetic studies. This guide provides a comparative overview of bioanalytical methods for Entrectinib, with a focus on the use of the deuterated internal standard, Entrectinib-d4, to ensure assay accuracy and reliability. While formal proficiency testing programs specifically for Entrectinib assays are not widely available, this document serves as a reference by comparing validated methodologies and presenting key performance data.
The development of robust and reliable bioanalytical methods is paramount for the clinical development and therapeutic use of targeted therapies like Entrectinib. An essential component of ensuring the quality of these assays is the use of a suitable internal standard (IS). A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus compensating for variability during sample preparation and analysis.
This guide details and compares different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Entrectinib in biological matrices. The performance of a method utilizing this compound is contrasted with a method employing a different structural analog, quizartinib, as the internal standard.
Comparative Analysis of Bioanalytical Methods
The performance of two distinct LC-MS/MS methods for Entrectinib quantification is summarized below. Both methods demonstrate acceptable validation parameters according to regulatory guidelines.
| Parameter | Method 1 (with this compound IS) | Method 2 (with Quizartinib IS) |
| Internal Standard | This compound | Quizartinib |
| Linearity Range | 1–20 ng/mL[1] | 0.5–1000 ng/mL[2][3] |
| Regression Coefficient (r²) | 0.999[1] | ≥0.997[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Accuracy | Within limits | 83.82–90.97% |
| Inter-day Accuracy | Within limits | 82.24–89.66% |
| Intra-day Precision (%RSD) | <2.0% | 6.42–11.70% |
| Inter-day Precision (%RSD) | <2.0% | 3.64–11.56% |
| Recovery | Not specified | 89.61–92.19% (for Entrectinib) |
| Matrix Effect | Not specified | Insignificant |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method was developed for the estimation of Entrectinib in rat plasma.
-
Sample Preparation: Specific details on the extraction method were not available in the provided information.
-
Chromatography:
-
System: Waters Alliance HPLC system with a quaternary gradient pump (e2695).
-
Column: Luna, 250×4.6 mm, 5 μm.
-
Mobile Phase: 0.1% formic acid and acetonitrile (70:30% v/v).
-
Retention Time: 5.225 min for Entrectinib.
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Entrectinib: 560.6/475.1 (m/z).
-
This compound (IS): 580.6/496.3 (m/z).
-
-
Method 2: UPLC-MS/MS with Quizartinib Internal Standard
This sensitive and rapid UPLC-MS/MS method was developed and validated for the determination and quantification of Entrectinib in human plasma.
-
Sample Preparation: Liquid–liquid extraction using tert-butyl methyl ether.
-
Chromatography:
-
System: UPLC-MS/MS.
-
Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
MRM Transitions:
-
Entrectinib: 561.23 → 435.1 (m/z).
-
Quizartinib (IS): 561.19 → 114.1 (m/z).
-
-
-
Stock and Standard Solutions:
-
Stock solutions of Entrectinib and the internal standard were prepared in dimethyl sulfoxide (DMSO) at a concentration of 1.0 mg/mL.
-
These were further diluted in methanol to a final concentration of 100.0 µg/mL.
-
Intermediate serial standard solutions were prepared using a mixture of methanol and water (50:50 v/v).
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a general workflow for the quantification of Entrectinib in plasma using LC-MS/MS, incorporating an internal standard like this compound.
Caption: General workflow for Entrectinib quantification.
The logical relationship between the analyte and the internal standard in ensuring accurate quantification is depicted below.
References
comparing Entrectinib quantification in plasma vs. cerebrospinal fluid using Entrectinib-d4
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioanalytical methods for quantifying entrectinib in human plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, Entrectinib-d4.
Entrectinib is a targeted cancer therapy that has shown efficacy in treating solid tumors with specific genetic alterations. A crucial aspect of its development and clinical application is the accurate measurement of its concentration in biological matrices. This guide focuses on the two most relevant matrices for this neuro-oncology drug: plasma, for assessing systemic exposure, and cerebrospinal fluid (CSF), for evaluating its penetration into the central nervous system. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the required accuracy and precision in these assays.
Experimental Methodologies
The quantification of entrectinib in both plasma and CSF generally involves sample preparation to isolate the analyte from the complex biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. While the fundamental principles are similar, the specific protocols are adapted to the unique characteristics of each fluid.
Sample Preparation
Plasma: The most common method for extracting entrectinib from plasma is protein precipitation (PPT).[1] This technique involves adding a solvent, typically acetonitrile, to the plasma sample, which denatures and precipitates the abundant proteins.[1] After centrifugation, the clear supernatant containing entrectinib and the internal standard is collected for analysis. Another effective method is liquid-liquid extraction (LLE), which uses an organic solvent like methyl tert-butyl ether to extract the drug from the plasma.[2]
Cerebrospinal Fluid (CSF): Detailed, fully validated, and published methods for the quantification of entrectinib in human CSF are less common in publicly available literature. However, existing studies on entrectinib's CSF penetration refer to the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for its measurement.[3][4] The sample preparation for CSF is generally simpler than for plasma due to its lower protein content. A direct "dilute-and-shoot" approach or a straightforward protein precipitation step is often sufficient.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following sample preparation, the extract is injected into an LC-MS/MS system.
-
Chromatography: Reverse-phase chromatography is typically employed to separate entrectinib and its internal standard from other endogenous components. A C18 column is a common choice, and the mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both entrectinib and this compound. For entrectinib, a common transition is m/z 560.6 → 475.1, and for a deuterated internal standard like this compound, the transition would be m/z 580.6 → 496.3.
Quantitative Data Comparison
The performance of a bioanalytical method is evaluated through a rigorous validation process. The following tables summarize the key validation parameters for the quantification of entrectinib in plasma, as reported in the literature. Due to the limited availability of a complete, published validation report for a CSF assay, a direct, side-by-side comparison is challenging. The data for CSF is inferred from general practices for small molecule quantification in this matrix.
Table 1: Comparison of Method Validation Parameters for Entrectinib Quantification
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
| Linearity Range | 0.005 - 10 ng/mL | Expected to be in a similar or lower range |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | Expected to be in the low pg/mL to low ng/mL range |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Expected to be within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | Expected to be ≤15% (≤20% at LLOQ) |
| Recovery | >85% | Expected to be high and consistent |
| Matrix Effect | Minimal and compensated by IS | Expected to be less pronounced than in plasma |
Table 2: Sample Preparation and LC-MS/MS Conditions
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
| Sample Volume | 50 - 100 µL | 50 - 100 µL |
| Internal Standard | This compound or Entrectinib-d5 | This compound (recommended) |
| Extraction Method | Protein Precipitation or Liquid-Liquid Extraction | Protein Precipitation or Direct Injection |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid | Acetonitrile/Methanol and water with formic acid |
| MS Detection | ESI+ MRM | ESI+ MRM |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of entrectinib in plasma or CSF using LC-MS/MS.
Figure 1. General workflow for entrectinib quantification.
Conclusion
The quantification of entrectinib in plasma by LC-MS/MS using a deuterated internal standard like this compound is a well-established and validated method. While the analysis of entrectinib in CSF is feasible and has been reported, there is a need for more publicly available, detailed, and fully validated methods for this matrix to allow for a direct and comprehensive comparison. The lower protein content of CSF suggests that sample preparation can be more straightforward, potentially leading to a simpler and faster workflow. For researchers and clinicians, the choice of matrix and the specific bioanalytical method will depend on the specific goals of the study, whether it is to assess systemic pharmacokinetics or to understand the drug's distribution into the central nervous system.
References
Safety Operating Guide
Personal protective equipment for handling Entrectinib-d4
Essential Safety and Handling Guide for Entrectinib-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification:
This compound should be handled as a hazardous substance. Based on the safety data for the parent compound, Entrectinib, it is classified with the following hazards:
-
Skin irritation[1]
-
Serious eye damage[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
-
May cause an allergic skin reaction[1]
-
Suspected of causing genetic defects[1]
-
Suspected of damaging fertility or the unborn child
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes and dust. |
| Lab Coat | Disposable, solid-front, back-closing gown | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosolized particles or dust. |
| Shoe Covers | Disposable | To prevent the spread of contamination outside the work area. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound powder should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Reconstitution:
-
Handle the solid form of this compound with care to avoid generating dust.
-
If preparing a solution, add the solvent slowly and carefully to the powder to avoid splashing.
-
-
Post-Handling:
-
After handling, wipe down the work surface with an appropriate decontamination solution.
-
Carefully remove and dispose of all PPE in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a secure, designated, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste (e.g., contaminated gloves, gowns, absorbent pads, vials) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple or marked with a cytotoxic symbol). |
| Sharps (e.g., needles, scalpels) | Labeled, puncture-proof sharps container for cytotoxic waste. |
| Liquid Waste (e.g., unused solutions) | Labeled, leak-proof container for chemical waste, designated for cytotoxic compounds. Do not pour down the drain. |
All cytotoxic waste should be collected by a licensed hazardous waste disposal service for incineration.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Put on a full set of fresh PPE, including respiratory protection.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent material to avoid raising dust.
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Clean the Area:
-
Carefully collect all contaminated materials using tools like forceps and place them into a cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. |
Seek immediate medical attention after any exposure and report the incident to your supervisor and occupational health services.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
